Product packaging for Dihydrochelerythrine(Cat. No.:CAS No. 6880-91-7)

Dihydrochelerythrine

Cat. No.: B1200217
CAS No.: 6880-91-7
M. Wt: 349.4 g/mol
InChI Key: ALZAZMCIBRHMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydrochelerythrine is a benzophenanthridine alkaloid.
This compound has been reported in Zanthoxylum simulans, Zanthoxylum ailanthoides, and other organisms with data available.
trypanocidal and antileishmanial this compound derivative from Garcinia lucida;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO4 B1200217 Dihydrochelerythrine CAS No. 6880-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZAZMCIBRHMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218913
Record name 12,13-Dihydrochelerythrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6880-91-7
Record name Dihydrochelerythrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6880-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12,13-Dihydrochelerythrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12,13-Dihydrochelerythrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrochelerythrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Dihydrochelerythrine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural plant sources of Dihydrochelerythrine, a benzophenanthridine alkaloid of significant interest for its diverse biological activities. This document details the plant species and families known to produce this compound, quantitative data on its accumulation, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic pathway.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Papaveraceae (Poppy) and Rutaceae (Rue) families. Within these families, several genera are notable for producing this alkaloid.

Key Plant Genera:

  • Zanthoxylum (Rutaceae): Various species within this genus are prominent sources of this compound. It has been reported in Zanthoxylum simulans, Zanthoxylum ailanthoides, and Zanthoxylum nitidum.[1] The stem bark of Zanthoxylum nitidum is a particularly noted source of this compound and its derivatives.

  • Macleaya (Papaveraceae): Macleaya cordata, commonly known as the plume poppy, is another significant source. The seed oil of this plant contains this compound, along with other related alkaloids.

  • Chelidonium (Papaveraceae): Chelidonium majus, or greater celandine, is a well-known medicinal plant that produces a variety of isoquinoline alkaloids, including this compound.[2] The whole plant has been found to contain this compound.

  • Garcinia (Clusiaceae): this compound has also been identified in the stem bark of Garcinia lucida.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical location, and developmental stage. While extensive comparative data is limited, available research provides insights into the alkaloid content of these plants.

Plant SpeciesPlant PartCompound(s) QuantifiedConcentration/YieldReference
Chelidonium majusWhole PlantTotal Alkaloids (as chelidonine)Minimum 0.6% (dried drug)European Pharmacopoeia
Macleaya cordataExtractSanguinarine and ChelerythrineSanguinarine: ≥ 40%, Chelerythrine: ≥ 20%[3]
Zanthoxylum zanthoxyloidesRoot and Stem BarkMethanol and Water Extract YieldsMethanol (Roots): 10.78 ± 1.1%; Methanol (Stem Bark): 4.45 ± 0.32%; Water (Stem Bark): 5.25 ± 0.13%; Water (Root Bark): 4.38 ± 0.16%[4]

Note: Specific quantitative data for this compound is often reported as part of the total benzophenanthridine alkaloid fraction. Further targeted quantitative studies are required for a more precise comparative analysis of this compound content.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common alkaloid extraction techniques.

Materials:

  • Dried and powdered plant material (e.g., stem bark, roots)

  • Solvents: Methanol, Ethanol, Hexane, Chloroform, Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Defatting: The dried, powdered plant material is first defatted by extraction with a nonpolar solvent like hexane to remove lipids and other nonpolar compounds. This is typically done using a Soxhlet apparatus or by maceration.

  • Acid-Base Extraction:

    • The defatted plant material is then extracted with an acidified polar solvent, such as methanol or ethanol containing a small amount of HCl (e.g., 1%). This protonates the alkaloids, converting them into their salt form, which is soluble in the polar solvent.

    • The acidic extract is filtered and concentrated under reduced pressure using a rotary evaporator.

    • The concentrated extract is then basified with a weak base like Na₂CO₃ or NH₄OH to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.

    • The basified aqueous solution is then partitioned with an immiscible organic solvent such as chloroform or ethyl acetate. The free base alkaloids will move into the organic layer.

    • The organic layer is collected, and the process is repeated several times to ensure complete extraction. The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated.

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to column chromatography over silica gel.

    • The column is eluted with a solvent system of increasing polarity, for example, a gradient of chloroform and methanol.

    • Fractions are collected and monitored by TLC. Spots corresponding to this compound can be visualized under UV light (254 nm and 365 nm) and by using Dragendorff's reagent.

    • Fractions containing the compound of interest are combined and concentrated.

    • Further purification can be achieved by preparative TLC or recrystallization to obtain pure this compound.

Experimental Workflow for Extraction and Isolation

Extraction_Isolation Plant_Material Dried, Powdered Plant Material Defatting Defatting with Hexane Plant_Material->Defatting Acidified_Extraction Extraction with Acidified Methanol/Ethanol Defatting->Acidified_Extraction Filtration_Concentration Filtration and Concentration Acidified_Extraction->Filtration_Concentration Basification Basification (pH 9-10) Filtration_Concentration->Basification Liquid_Liquid_Extraction Liquid-Liquid Extraction with Chloroform/Ethyl Acetate Basification->Liquid_Liquid_Extraction Crude_Extract Crude Alkaloid Extract Liquid_Liquid_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Purification Further Purification (Prep-TLC, Recrystallization) TLC_Monitoring->Purification Pure_Compound Pure this compound Purification->Pure_Compound

A generalized workflow for the extraction and isolation of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of this compound in plant extracts.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or Trifluoroacetic acid (TFA)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly over time to elute compounds with increasing hydrophobicity. An example gradient is: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B (return to initial conditions and re-equilibration).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: this compound has a characteristic UV absorbance spectrum. A wavelength of around 280 nm is often suitable for detection.

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract.

    • Dissolve the extract in a known volume of methanol or the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Analysis:

    • Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared plant extract samples.

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Workflow for HPLC Quantification

HPLC_Quantification Standard_Prep Prepare this compound Reference Standards HPLC_Analysis HPLC Analysis (C18 Column, Gradient Elution) Standard_Prep->HPLC_Analysis Sample_Prep Prepare Plant Extract Sample (Dissolve and Filter) Sample_Prep->HPLC_Analysis Calibration_Curve Construct Calibration Curve from Standards HPLC_Analysis->Calibration_Curve Peak_Identification Identify this compound Peak by Retention Time HPLC_Analysis->Peak_Identification Quantification Quantify this compound in Sample Calibration_Curve->Quantification Peak_Identification->Quantification

A general workflow for the quantitative analysis of this compound by HPLC.

Biosynthesis of this compound

This compound belongs to the benzophenanthridine class of alkaloids, which are derived from the benzylisoquinoline alkaloid (BIA) pathway. The biosynthesis originates from the amino acid L-tyrosine. A simplified overview of the later stages of the pathway leading to this compound is presented below.

The pathway proceeds from (S)-Reticuline, a central intermediate in BIA biosynthesis. Through a series of enzymatic steps, (S)-Reticuline is converted to protopine. Protopine then undergoes hydroxylation by protopine 6-hydroxylase (P6H) to form 6-hydroxyprotopine. This intermediate is unstable and spontaneously rearranges to form this compound. This compound can then be further oxidized by dihydrobenzophenanthridine oxidase (DBOX) to form chelerythrine.

Biosynthetic Pathway of this compound

Biosynthesis S_Reticuline (S)-Reticuline Protoberberines Protoberberine Intermediates S_Reticuline->Protoberberines Multiple Steps Protopine Protopine Protoberberines->Protopine Multiple Steps P6H Protopine 6-hydroxylase (P6H) Protopine->P6H Hydroxyprotopine 6-Hydroxyprotopine This compound This compound Hydroxyprotopine->this compound Spontaneous DBOX Dihydrobenzophenanthridine oxidase (DBOX) This compound->DBOX Chelerythrine Chelerythrine enzyme enzyme P6H->Hydroxyprotopine DBOX->Chelerythrine

A simplified diagram of the biosynthetic pathway leading to this compound.

Signaling Pathways

Currently, there is limited information available on the specific endogenous signaling pathways in which this compound is directly involved within the plant. Research has primarily focused on the pharmacological and biological activities of benzophenanthridine alkaloids in other organisms. It is hypothesized that these alkaloids, including this compound, may play a role in plant defense mechanisms against herbivores and pathogens. Further research is needed to elucidate the precise role of this compound in plant signaling and physiology.

Conclusion

This compound is a promising natural product found in several plant families, with Zanthoxylum, Macleaya, and Chelidonium species being the most prominent sources. This guide provides a foundational understanding of its natural origins, methods for its isolation and quantification, and its biosynthetic pathway. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the full potential of this bioactive alkaloid. Further research into the quantitative distribution and endogenous roles of this compound in plants will be crucial for advancing its applications.

References

The Biosynthesis of Dihydrochelerythrine in Papaveraceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of dihydrochelerythrine, a benzophenanthridine alkaloid, within the plant family Papaveraceae. This document details the enzymatic steps from the central precursor, (S)-reticuline, to this compound, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic pathway.

Introduction to this compound and Benzophenanthridine Alkaloids

This compound is a member of the benzophenanthridine alkaloids, a class of isoquinoline alkaloids known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. These compounds are predominantly found in plants of the Papaveraceae family, such as opium poppy (Papaver somniferum) and greater celandine (Chelidonium majus). The biosynthesis of these complex molecules is a multi-step process involving a series of specialized enzymes. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for pharmaceutical applications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is an extension of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the amino acid tyrosine and proceeds through the central intermediate (S)-reticuline. From (S)-reticuline, a specific branch of the BIA pathway leads to the formation of benzophenanthridine alkaloids.

The key enzymatic steps from (S)-reticuline to this compound are as follows:

  • (S)-Reticuline to (S)-Scoulerine: The pathway to benzophenanthridine alkaloids begins with the conversion of (S)-reticuline to (S)-scoulerine. This reaction is catalyzed by the Berberine Bridge Enzyme (BBE) , a flavoprotein oxidase that forms a carbon-carbon bond to create the characteristic bridged structure of protoberberine alkaloids.[1][2]

  • (S)-Scoulerine to (S)-Cheilanthifoline: (S)-Scoulerine is then converted to (S)-cheilanthifoline by (S)-cheilanthifoline synthase , a cytochrome P450-dependent monooxygenase (CYP719A family).[3][4] This enzyme catalyzes the formation of a methylenedioxy bridge.

  • (S)-Cheilanthifoline to (S)-Stylopine: The subsequent step involves the formation of another methylenedioxy bridge to yield (S)-stylopine, a reaction catalyzed by (S)-stylopine synthase , another cytochrome P450 enzyme of the CYP719A family.[5][6]

  • (S)-Stylopine to Protopine: (S)-Stylopine is then converted to protopine. This part of the pathway involves N-methylstylopine hydroxylase , which hydroxylates N-methylstylopine, a likely intermediate.

  • Protopine to 6-Hydroxyprotopine: Protopine undergoes hydroxylation at the 6th position to form 6-hydroxyprotopine. This reaction is catalyzed by protopine 6-hydroxylase , a cytochrome P450 enzyme identified as CYP82N2v2.[7]

  • 6-Hydroxyprotopine to this compound: 6-Hydroxyprotopine is an unstable intermediate that is thought to spontaneously rearrange to form this compound.

  • This compound to Chelerythrine: this compound is finally oxidized to the fully aromatic benzophenanthridine alkaloid, chelerythrine. This oxidation is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) .[8]

Pathway Visualization

Dihydrochelerythrine_Biosynthesis cluster_0 Core Benzylisoquinoline Alkaloid Pathway cluster_1 This compound Biosynthesis cluster_2 Further Conversion Tyrosine Tyrosine (S)-Reticuline (S)-Reticuline Tyrosine->(S)-Reticuline Multiple Steps (S)-Scoulerine (S)-Scoulerine (S)-Reticuline->(S)-Scoulerine Berberine Bridge Enzyme (BBE) (S)-Cheilanthifoline (S)-Cheilanthifoline (S)-Scoulerine->(S)-Cheilanthifoline (S)-Cheilanthifoline Synthase (CYP719A) (S)-Stylopine (S)-Stylopine (S)-Cheilanthifoline->(S)-Stylopine (S)-Stylopine Synthase (CYP719A) Protopine Protopine (S)-Stylopine->Protopine N-Methylstylopine Hydroxylase 6-Hydroxyprotopine 6-Hydroxyprotopine Protopine->6-Hydroxyprotopine Protopine 6-Hydroxylase (CYP82N2v2) This compound This compound 6-Hydroxyprotopine->this compound Spontaneous Chelerythrine Chelerythrine This compound->Chelerythrine Dihydrobenzophenanthridine Oxidase (DBOX)

Biosynthetic pathway from (S)-Reticuline to this compound.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes in the this compound pathway are limited in the literature. The available data are summarized in the table below. The lack of comprehensive kinetic parameters for all enzymes highlights an area for future research to better understand the pathway's flux and regulation.

EnzymeSubstrateKmVmaxSource OrganismNotes
Berberine Bridge Enzyme (BBE)(S)-Reticuline-8.2 s⁻¹ (turnover number)Eschscholzia californicaRecombinant enzyme expressed in Pichia pastoris.[9]
1,2-Dehydroreticuline Synthase(S)-Reticuline117 µM-Papaver somniferumThis enzyme is involved in a related branch of BIA metabolism.[10]
Dihydrobenzophenanthridine Oxidase (DBOX)Dihydrosanguinarine6.0 µM27 nkat/mg proteinSanguinaria canadensisDihydrosanguinarine is a structurally similar substrate.[8]
Dihydrobenzophenanthridine Oxidase (DBOX)This compound10 µM-Sanguinaria canadensis[8]

Experimental Protocols

This section provides generalized protocols for the key experimental procedures used to study the this compound biosynthesis pathway. These protocols are based on established methodologies and can be adapted for specific research needs.

Heterologous Expression and Purification of Biosynthetic Enzymes

The characterization of enzymes in the this compound pathway often relies on their production in heterologous systems, such as Escherichia coli, yeast (Saccharomyces cerevisiae or Pichia pastoris), or insect cells.[11][12][13] This allows for the production of sufficient quantities of purified enzyme for functional assays.

General Workflow for Heterologous Expression and Purification:

  • Gene Cloning: The coding sequence of the target enzyme is amplified from Papaveraceae cDNA and cloned into a suitable expression vector.

  • Transformation: The expression vector is transformed into the chosen heterologous host.

  • Expression Induction: The culture is grown to an optimal density, and protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis: Cells are harvested and lysed to release the recombinant protein.

  • Purification: The target enzyme is purified from the cell lysate using chromatography techniques, typically affinity chromatography (e.g., His-tag purification) followed by size-exclusion chromatography for higher purity.[11]

Heterologous_Expression_Workflow cluster_workflow Heterologous Expression and Purification Workflow A Gene Cloning into Expression Vector B Transformation of Host Organism A->B C Culture Growth and Protein Expression Induction B->C D Cell Lysis and Protein Extraction C->D E Protein Purification (e.g., Affinity Chromatography) D->E F Purified Enzyme for Functional Assays E->F

Workflow for heterologous expression and purification of enzymes.
In Vitro Enzyme Assays

In vitro assays are essential for determining the function and kinetic parameters of the purified biosynthetic enzymes.

General Protocol for a Cytochrome P450 (e.g., Protopine 6-Hydroxylase) Assay:

This protocol is adapted for enzymes like protopine 6-hydroxylase, which are often membrane-bound and require a reconstituted system.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the purified cytochrome P450 enzyme, a cytochrome P450 reductase, and the substrate (protopine).

  • Initiation of Reaction: Start the reaction by adding the cofactor, NADPH.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

  • Product Extraction: Extract the product (6-hydroxyprotopine/dihydrochelerythrine) from the reaction mixture using the organic solvent.

  • Analysis: Analyze the extracted product by HPLC-UV or LC-MS/MS to identify and quantify the product.

General Protocol for an Oxidase (e.g., DBOX) Assay:

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.0) containing the purified DBOX enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate (this compound).

  • Monitoring: Monitor the formation of the product (chelerythrine) spectrophotometrically at a specific wavelength or by HPLC-UV. The consumption of oxygen can also be monitored using an oxygen electrode.

  • Data Analysis: Calculate the initial reaction rate from the change in absorbance or product concentration over time.

Analytical Methods for Alkaloid Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for the identification and quantification of this compound and other benzophenanthridine alkaloids in plant extracts and enzyme assays.[14][15][16]

General HPLC-UV Method:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[14]

  • Detection: UV detection is performed at a wavelength where the alkaloids exhibit strong absorbance (e.g., 280 nm).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated with authentic standards.

General LC-MS/MS Method:

  • Chromatography: Similar HPLC conditions as described above are used.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for alkaloids.

  • Mass Analysis: A triple quadrupole or time-of-flight (TOF) mass spectrometer can be used. For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity.

  • Data Analysis: The identification of compounds is based on their retention time and specific mass transitions (for MRM) or accurate mass and fragmentation patterns (for high-resolution MS). Quantification is performed using a calibration curve of the respective standards.[15]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Papaveraceae is a complex and fascinating example of plant specialized metabolism. While the key enzymatic steps have been elucidated, significant gaps remain in our understanding of the quantitative aspects of this pathway. Future research should focus on:

  • Complete Kinetic Characterization: Determining the kinetic parameters (Km, Vmax, kcat) for all the enzymes in the pathway to identify rate-limiting steps and understand metabolic flux.

  • Structural Biology: Elucidating the three-dimensional structures of the biosynthetic enzymes to understand their catalytic mechanisms and substrate specificities.

  • Regulatory Networks: Investigating the transcriptional regulation of the biosynthetic genes to understand how the pathway is controlled in response to developmental and environmental cues.

A deeper understanding of the this compound biosynthesis pathway will be instrumental for the successful metabolic engineering of Papaveraceae species or microbial systems for the enhanced production of this and other medicinally important benzophenanthridine alkaloids.

References

isolation and purification of Dihydrochelerythrine from Macleaya cordata

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Isolation, Purification, and Biological Activity of Dihydrochelerythrine from Macleaya cordata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macleaya cordata, a perennial herb belonging to the Papaveraceae family, is a rich source of various isoquinoline alkaloids, which form the basis of its medicinal properties. These alkaloids, including sanguinarine and chelerythrine, have demonstrated a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects. Among the diverse alkaloid profile of Macleaya cordata, this compound has emerged as a compound of significant interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies for the , along with an insight into its biological activity, specifically its role in inducing apoptosis.

Data Presentation

The quantitative analysis of this compound in Macleaya cordata extracts is crucial for quality control and standardization. High-performance liquid chromatography coupled with diode array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI/MS) is a highly sensitive method for the detection and quantification of this compound.

Table 1: Analytical Parameters for this compound Quantification

ParameterValueReference
Analytical MethodHPLC-DAD-ESI/MS[1]
ColumnReversed-phase C18 (high carbon loading, 17%)[1]
Mobile Phase30 mM formic acid in mobile phase[1]
UV Detection Wavelength284 nm[1]
Linearity Range0.05 to 100.00 µg/ml[1]
Limit of Detection (LOD) - UV0.94 ng/ml[1]
Limit of Detection (LOD) - ESI/MSThree orders of magnitude lower than UV detection[1]

Note: Specific yield and purity percentages for the isolation of this compound from Macleaya cordata are not widely reported in the available literature, likely due to its lower abundance compared to other major alkaloids like sanguinarine and chelerythrine. However, the methods described below are designed to achieve high purity suitable for research and drug development purposes.

Experimental Protocols

Extraction of Total Alkaloids from Macleaya cordata

The initial step involves the extraction of the total alkaloid content from the plant material.

Protocol: Solvent Extraction

  • Plant Material Preparation: The aerial parts or roots of Macleaya cordata are collected, dried, and ground into a fine powder.

  • Extraction Solvent: 95% ethanol is a commonly used solvent for the extraction of alkaloids from Macleaya cordata.

  • Extraction Process:

    • Macerate the powdered plant material in 95% ethanol at room temperature.

    • Alternatively, perform Soxhlet extraction or ultrasonic-assisted extraction to enhance efficiency.

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

Purification of this compound

The purification of this compound from the crude alkaloid extract is a multi-step process involving chromatographic techniques.

Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a commonly used stationary phase for the initial fractionation of the crude alkaloid extract.

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: A gradient elution is performed using a solvent system of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Fractions containing the target compound are pooled and the solvent is evaporated to yield a this compound-enriched fraction.

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the preferred method.

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is suitable for the separation of alkaloids.

  • Mobile Phase: A gradient of acetonitrile and water, often with the addition of a modifier like formic acid to improve peak shape.

  • Injection: The this compound-enriched fraction from column chromatography is dissolved in a suitable solvent and injected into the preparative HPLC system.

  • Fraction Collection: The fraction corresponding to the this compound peak is collected.

  • Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation, to yield purified this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Macleaya cordata Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, Chloroform-Methanol Gradient) crude_extract->column_chromatography enriched_fraction This compound-Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fraction->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathway

This compound has been shown to induce apoptosis in human leukemia HL-60 cells through the mitochondrial pathway.[2]

signaling_pathway DHC This compound Mitochondrion Mitochondrion DHC->Mitochondrion Induces stress MMP_dissipation Dissipation of Mitochondrial Membrane Potential Mitochondrion->MMP_dissipation Caspase9 Caspase-9 Activation MMP_dissipation->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptotic pathway.

Conclusion

This technical guide outlines the essential methodologies for the successful . The combination of solvent extraction, column chromatography, and preparative HPLC provides a robust workflow for obtaining this bioactive alkaloid in high purity. Furthermore, the elucidation of its pro-apoptotic activity through the mitochondrial pathway highlights its potential as a lead compound in cancer research and drug development. Further studies are warranted to fully explore the therapeutic potential of this compound and to optimize its production and purification for preclinical and clinical investigations.

References

An In-depth Technical Guide to Dihydrochelerythrine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine is a natural benzophenanthridine alkaloid found in various plant species, including those of the Zanthoxylum and Macleaya genera.[1] As a derivative of the more widely studied chelerythrine, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. These include potent anticancer, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure and biological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through signaling pathway diagrams.

Chemical Structure and Identification

This compound possesses a tetracyclic aromatic core characteristic of benzophenanthridine alkaloids. Its chemical identity is well-established through various spectroscopic and analytical techniques.

IdentifierValueSource
IUPAC Name 1,2-dimethoxy-12-methyl-13H-[2][3]benzodioxolo[5,6-c]phenanthridine--INVALID-LINK--[2]
Molecular Formula C₂₁H₁₉NO₄--INVALID-LINK--[2]
CAS Number 6880-91-7--INVALID-LINK--[2]
SMILES CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5--INVALID-LINK--[2]
InChI InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3--INVALID-LINK--[2]
InChIKey ALZAZMCIBRHMFF-UHFFFAOYSA-N--INVALID-LINK--[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
Molecular Weight 349.38 g/mol --INVALID-LINK--[1]
Melting Point 164-165 °C--INVALID-LINK--[3]
Boiling Point 565.9 ± 50.0 °C at 760 mmHg--INVALID-LINK--[3]
Density 1.3 ± 0.1 g/cm³--INVALID-LINK--[3]
Solubility Soluble in DMSO (10 mM) and water (10 mM). Insoluble in water, slightly soluble in methanol, and readily soluble in chloroform and dichloromethane.--INVALID-LINK--[1], --INVALID-LINK--
XLogP3 4.2--INVALID-LINK--[2]
Appearance White to off-white powder--INVALID-LINK--[1]

Biological Activities (Quantitative Data)

This compound exhibits a range of biological activities, with cytotoxic and antimicrobial effects being the most prominent.

Anticancer Activity (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Source
HL-60Human Promyelocytic LeukemiaLess cytotoxic than chelerythrine (cell viability reduced to 53% at 20 µM after 24h)--INVALID-LINK--
HCT116Human Colorectal Carcinoma- (15-48% inhibition)--INVALID-LINK--
MDA-MB-231Human Breast Adenocarcinoma- (15-48% inhibition)--INVALID-LINK--
A431Human Epidermoid Carcinoma- (30% inhibition)--INVALID-LINK--
Antimicrobial Activity (MIC Values)
OrganismTypeMIC (µg/mL)Source
Staphylococcus aureus (Methicillin-resistant SK1)Gram-positive Bacteria8--INVALID-LINK--
Escherichia coli (TISTR 780)Gram-negative Bacteria16--INVALID-LINK--
Botrytis cinereaFungus- (98.32% mycelial growth inhibition at 50 µg/mL)--INVALID-LINK--

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells. It has also been shown to stabilize G-quadruplex DNA structures.

Induction of Apoptosis via the Mitochondrial Pathway

This compound triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This process involves the dissipation of the mitochondrial membrane potential and the subsequent activation of a caspase cascade.

Intrinsic_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 activates Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes G1_Cell_Cycle_Arrest This compound This compound G1_S_Checkpoint G1/S Checkpoint This compound->G1_S_Checkpoint induces arrest at G1_Phase G1 Phase G1_Phase->G1_S_Checkpoint S_Phase S Phase (DNA Replication) G1_S_Checkpoint->S_Phase progression blocked Cell_Proliferation Cell Proliferation S_Phase->Cell_Proliferation G_Quadruplex_Stabilization This compound This compound G_Quadruplex G-quadruplex DNA This compound->G_Quadruplex binds to Stabilized_Complex Stabilized G-quadruplex Complex G_Quadruplex->Stabilized_Complex Telomerase Telomerase Stabilized_Complex->Telomerase inhibits Oncogene_Transcription Oncogene Transcription Stabilized_Complex->Oncogene_Transcription inhibits

References

Dihydrochelerythrine: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochelerythrine (DHC), a naturally occurring benzophenanthridine alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical document provides an in-depth examination of the molecular mechanisms underpinning its anticancer activity. DHC exerts its effects through a multi-pronged approach, primarily by inducing apoptosis via the intrinsic mitochondrial pathway, instigating cell cycle arrest, and modulating critical cell survival and proliferation signaling cascades, including the Akt/ERK and STAT3 pathways. Furthermore, it is known to interact directly with DNA, stabilizing G-quadruplex structures. This guide synthesizes current findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and development in cancer therapeutics.

Core Mechanisms of Action in Cancer Cells

This compound combats cancer cell proliferation and survival through several interconnected mechanisms. The primary modes of action identified are the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with key pro-survival signaling pathways.

Induction of Apoptosis

A predominant mechanism of DHC is the potent induction of apoptosis. Evidence points primarily towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

  • Mitochondrial Disruption: DHC treatment leads to the dissipation of the mitochondrial membrane potential.[1][2] This event is a critical juncture in the intrinsic apoptotic cascade, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

  • Caspase Activation: The initiation of the mitochondrial pathway culminates in the activation of key executioner caspases. Specifically, DHC has been shown to activate caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (a key executioner caspase).[1] The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is also observed following DHC treatment, further confirming the execution of the apoptotic program.[3]

  • Regulation of Apoptotic Proteins: The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins. DHC exposure has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and XIAP (X-linked inhibitor of apoptosis protein).[3] Concurrently, it increases the expression of the tumor suppressor protein p53, which can transcriptionally activate pro-apoptotic Bcl-2 family members.[3]

Cell Cycle Arrest

In addition to inducing cell death, DHC can halt the progression of the cell cycle, preventing cancer cells from replicating.

  • G1 Phase Arrest: In human promyelocytic leukemia HL-60 cells, DHC has been found to cause an accumulation of cells in the G1 phase of the cell cycle.[1] This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

Modulation of Key Signaling Pathways

DHC exerts significant influence over intracellular signaling pathways that are often dysregulated in cancer and are crucial for cell survival, proliferation, and invasion.

  • Inhibition of Pro-Survival Akt and ERK5 Pathways: In HCT116 and SW620 colon cancer cells, DHC treatment reduces the steady-state expression and activation of the pro-survival proteins Akt and ERK5.[3] These kinases are central components of pathways that promote cell survival and proliferation, and their inhibition is a key therapeutic strategy in cancer.

  • Modulation of NF-κB/β-catenin and STAT3/IL-6 Pathways: In glioblastoma cells, DHC's effects appear to be context-dependent. It was observed to be associated with high cytoplasmic levels of NF-κB and β-catenin in C6 glioma cells.[4] In U251 glioblastoma cells, DHC treatment led to an upregulation of STAT3 and significant increases in IL-6 levels.[4] The constitutive activation of STAT3 is typically linked to cancer progression, suggesting DHC may trigger different cell death pathways depending on the tumor's genetic background.[5][6][7]

DNA Interaction

DHC has been shown to interact directly with cellular DNA, which may contribute to its cytotoxic effects.

  • DNA Binding and G-Quadruplex Stabilization: DHC can bind to DNA sequences that contain contiguous guanine (G) or cytosine (C) base pairs.[2] Furthermore, it has been identified as a strong stabilizer of G-quadruplex DNA structures, with an affinity similar to its parent alkaloid, chelerythrine.[8] G-quadruplexes, particularly in telomeres and gene promoter regions, are implicated in the regulation of gene expression and replication, and their stabilization can lead to DNA damage and cell death.[8]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound and its derivatives on various cancer cell lines.

Table 1: Cytotoxicity of this compound and its Derivatives in Cancer Cell Lines

CompoundCell LineAssayConcentrationIncubation TimeResultReference
This compoundHL-60 (Leukemia)MTT20 µM24 h53% cell viability[1]
This compoundGL-15 (Glioblastoma)N/A200 µMN/ADecreased cell viability[4]
(±)-6-acetonylthis compoundHCT116 (Colorectal)N/AN/AN/A15-48% inhibition[8]
(±)-6-acetonylthis compoundMDA-MB-231 (Breast)N/AN/AN/A15-48% inhibition[8]
This compoundA431 (Skin)N/AN/AN/A30% inhibition[8]
DHC Derivative 1a PC-3 (Prostate)Annexin V/PI10 µMN/A55% early apoptosis[9]
DHC Derivative 2h PC-3 (Prostate)Annexin V/PI10 µMN/A55% early apoptosis[9]
DHC Derivative 2b VariousN/A0.6-8.2 µMN/AIC50 in this range[9]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

CompoundCell LineParameter MeasuredResultReference
This compoundHL-60 (Leukemia)Cell Cycle DistributionAccumulation of cells in G1 phase[1]
This compoundHL-60 (Leukemia)Apoptosis/NecrosisDose-dependent induction[1]
6-Acetonylthis compoundHCT116, SW620 (Colon)Apoptotic Cell PopulationSignificantly higher than control and 5-FU[3]
DHC Derivative 1a & 2h PC-3 (Prostate)Early Apoptosis55% of cells in early apoptosis at 10 µM[9]
This compoundC6 (Glioblastoma)Apoptotic Cells (Annexin-V+)~80% after 72h treatment[4]
This compoundU251 (Glioblastoma)Apoptotic Cells (Annexin-V+)~10% after 72h treatment[4]

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanistic pathways and experimental workflows.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC_ext This compound (DHC) DHC_int DHC DHC_ext->DHC_int Enters Cell Akt Akt (Survival) DHC_int->Akt Inhibits ERK5 ERK5 (Survival) DHC_int->ERK5 Inhibits Mito Mitochondrion DHC_int->Mito Dissipates Membrane Potential DNA DNA (G-Quadruplex) DHC_int->DNA Stabilizes G1_Arrest G1 Cell Cycle Arrest DHC_int->G1_Arrest Induces Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Executes cPARP Cleaved PARP PARP->cPARP Cleavage

Caption: Overview of this compound's Mechanism of Action in Cancer Cells.

G DHC This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DHC->Bcl2 Inhibits MMP Mitochondrial Membrane Potential (ΔΨm) DHC->MMP Dissipates Mito Mitochondrion CytC Cytochrome c (released) Mito->CytC Release Bcl2->Mito Stabilizes MMP->CytC leads to Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

G start Start: Treat cells with DHC and controls lyse Lyse cells in RIPA buffer start->lyse quant Quantify protein (BCA Assay) lyse->quant load Load equal protein onto SDS-PAGE gel quant->load sep Separate proteins by electrophoresis load->sep xfer Transfer proteins to PVDF membrane sep->xfer block Block membrane (e.g., 5% milk) xfer->block p_ab Incubate with Primary Antibody (overnight at 4°C) block->p_ab wash1 Wash membrane (e.g., 3x with TBST) p_ab->wash1 s_ab Incubate with HRP-conjugated Secondary Antibody wash1->s_ab wash2 Wash membrane (e.g., 3x with TBST) s_ab->wash2 detect Add ECL substrate and detect signal wash2->detect end End: Analyze protein expression levels detect->end

Caption: Standard Experimental Workflow for Western Blot Analysis.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability / Cytotoxicity (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete culture medium

    • This compound (DHC) stock solution (in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • Microplate reader (490 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of DHC in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the DHC dilutions. Include vehicle-only (DMSO) controls.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTS Addition: Add 20 µL of MTS reagent to each well.

    • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of DHC that inhibits 50% of cell growth).[10]

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Flow Cytometry)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9]

  • Materials:

    • Treated cell suspension

    • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow Cytometer

  • Procedure:

    • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of DHC for the desired time. Include a vehicle control.

    • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation at 500 x g for 5 minutes.

    • Washing: Wash the cell pellet twice with ice-cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins (e.g., caspases, Bcl-2 family, Akt, ERK).[3][10]

  • Materials:

    • Treated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to target proteins)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[11]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5-10 minutes.

    • SDS-PAGE: Separate the protein samples on a polyacrylamide gel via electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, operating through a multifaceted mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways underscores its therapeutic promise. The interaction with DNA G-quadruplexes presents another intriguing avenue for its anticancer effects. The data compiled herein indicates that DHC is effective against a range of cancer cell lines, including those from colon, leukemia, and glioblastoma.

Future research should focus on elucidating the complete spectrum of its molecular targets and further investigating its activity in in vivo models to assess its efficacy, pharmacokinetics, and potential toxicity. The context-dependent effects on pathways like STAT3 in different glioblastoma lines highlight the importance of patient stratification in potential clinical applications. The structural backbone of this compound serves as a valuable scaffold for the development of novel, more potent, and selective anticancer derivatives.

References

Dihydrochelerythrine: A Technical Guide to Preliminary Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine (DHC) is a benzophenanthridine alkaloid derived from the reduction of chelerythrine, a compound found in plants such as Macleaya microcarpa and Garcinia lucida.[1][2] While its parent compound, chelerythrine, has been extensively studied, DHC is emerging as a molecule of interest with a distinct profile of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways and workflows to facilitate further research and development.

Anticancer Activity

This compound has demonstrated notable cytotoxic and cytostatic effects against cancer cells, primarily through the induction of apoptosis and cell cycle arrest.[1] Its mechanism appears to be targeted toward the intrinsic apoptotic pathway.

Cytotoxicity and Apoptosis Induction

Studies on human promyelocytic leukemia HL-60 cells indicate that DHC induces a bimodal cell death, encompassing both apoptosis and necrosis.[1][2] Unlike its parent compound, DHC is generally less cytotoxic. For instance, a 24-hour exposure to 20 µM this compound reduced the viability of HL-60 cells to 53%.[1][3]

The primary mechanism for its apoptotic action involves the mitochondrial pathway.[1] Key events include:

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm) : DHC triggers a loss in the mitochondrial membrane potential, a critical early event in apoptosis.[1][2]

  • Activation of Caspases : This is followed by the activation of initiator caspase-9 and executioner caspase-3.[1][3]

  • DNA Fragmentation : The activation cascade culminates in the appearance of cells with sub-G1 DNA content, indicative of DNA fragmentation.[1][3]

  • Caspase-8 Independence : Notably, this compound does not appear to activate caspase-8, suggesting its apoptotic induction is independent of the extrinsic (death receptor) pathway.[1][3]

The induction of apoptosis has been confirmed by Annexin V/propidium iodide dual staining, which allows for the differentiation between viable, apoptotic, and necrotic cells.[1]

Cell Cycle Arrest

In addition to inducing cell death, this compound has been found to cause an accumulation of HL-60 cells in the G1 phase of the cell cycle, indicating an arrest at this checkpoint.[1][3] This G1 arrest prevents cells from entering the S phase, thereby inhibiting proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound.

Cell LineCancer TypeConcentrationEffectReference
HL-60Human Promyelocytic Leukemia20 µM47% reduction in cell viability after 24h[1][3]

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Potential

This compound is reported to possess anti-inflammatory properties.[2] While specific mechanistic studies on DHC are limited, the anti-inflammatory action of its parent compound, chelerythrine, is well-documented and may suggest potential pathways for DHC. Chelerythrine has been shown to attenuate inflammation by modulating the NF-κB signaling pathway.[4][5] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][6] Given the structural similarity, it is plausible that DHC exerts its anti-inflammatory effects through a similar mechanism.

Antimicrobial Spectrum

DHC exhibits a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and anti-parasitic effects.[2] However, there are some conflicting reports regarding its efficacy against fungi.[2][7]

Quantitative Antimicrobial Data

The table below outlines the documented antimicrobial spectrum of this compound.

Organism TypeExamples of Susceptible OrganismsReference
Bacteria Various Gram-positive and Gram-negative bacteria[2][7]
Fungi Botrytis, Erysiphe, Candida[2]
Parasites Trypanosoma, Leishmania[2]

Signaling Pathways and Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to clarify the mechanisms and processes involved in screening this compound.

cluster_workflow Overall Screening Workflow cluster_anticancer Anticancer Assays cluster_antiinflammatory Anti-inflammatory Assays cluster_antimicrobial Antimicrobial Assays Compound This compound (DHC) Activity1 Anticancer Screening Compound->Activity1 Activity2 Anti-inflammatory Screening Compound->Activity2 Activity3 Antimicrobial Screening Compound->Activity3 Cytotoxicity Cytotoxicity (MTT, LDH) Activity1->Cytotoxicity Cytokine Cytokine Measurement (ELISA) Activity2->Cytokine MIC MIC Determination (Broth Dilution) Activity3->MIC Apoptosis Apoptosis (Annexin V) CellCycle Cell Cycle (PI Staining) Pathway Pathway Analysis (Western Blot) Spectrum Spectrum Analysis (Disk Diffusion) cluster_pathway This compound-Induced Intrinsic Apoptosis Pathway DHC This compound Bcl2 Bcl-2 Family (Bax/Bak activation) DHC->Bcl2 modulates Mito Mitochondria DeltaPsi Dissipation of ΔΨm Mito->DeltaPsi Bcl2->Mito CytC Cytochrome c Release DeltaPsi->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP cluster_pathway Hypothesized Anti-inflammatory NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates DHC This compound DHC->IKK inhibits Complex IκBα-NF-κB Complex (Inactive) Nucleus Nucleus IkB->Nucleus degradation NFkB_p65 p65 NFkB_p65->Nucleus translocation NFkB_p50 p50 NFkB_p50->Nucleus translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines cluster_workflow Experimental Workflow: Cell-Based Cytotoxicity Assay A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with DHC (serial dilutions) B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Add Assay Reagent (e.g., MTT, MTS) D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (Calculate IC50) G->H

References

Dihydrochelerythrine: A Technical Guide to its Role as a G-quadruplex DNA Stabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are gaining prominence as therapeutic targets, particularly in oncology. These structures are prevalent in telomeric regions and the promoter regions of various oncogenes, including c-MYC. Stabilization of these G4 structures can lead to the inhibition of telomerase and the downregulation of oncogene expression, ultimately inducing apoptosis in cancer cells. Dihydrochelerythrine (DHCHL), a derivative of the natural benzophenanthridine alkaloid chelerythrine, has emerged as a potent G-quadruplex stabilizing agent. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to G-Quadruplex DNA as a Therapeutic Target

Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes. These structures are formed by the stacking of G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. The stability of G-quadruplexes is enhanced by the presence of a central cation, typically potassium. The formation of G-quadruplexes in the promoter regions of oncogenes, such as c-MYC, can act as a silencer element, repressing transcription.[1] Similarly, the formation of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality in cancer cells.[1] Consequently, small molecules that can bind to and stabilize these G-quadruplex structures are of significant interest as potential anti-cancer therapeutics.

This compound: A Potent G-Quadruplex Stabilizer

This compound (DHCHL) is a derivative of the well-studied benzophenanthridine alkaloid, chelerythrine. Research has demonstrated that DHCHL is a strong G-quadruplex stabilizer, exhibiting an affinity for these structures that is comparable to its parent compound, chelerythrine.[2] While specific quantitative binding data for DHCHL is still emerging, the extensive research on chelerythrine provides valuable insights into the expected behavior of DHCHL.

Quantitative Data: Binding Affinity and Thermal Stabilization

The interaction of chelerythrine with G-quadruplex DNA has been quantified through various biophysical techniques. These studies provide a strong basis for understanding the stabilizing effects of this compound.

LigandG-Quadruplex TargetBinding Constant (Ka)Dissociation Constant (Kd)Reference
Chelerythrinec-MYC (Pu27)~10^5 M⁻¹-[3]
ChelerythrineBCL2 Promoter-3.2 µM
ChelerythrineVEGFA Promoter-0.25 µM
ChelerythrineKRAS Promoter-1.5 µM

Note: The binding affinity of this compound is reported to be similar to that of chelerythrine.[2]

Thermal stabilization of G-quadruplex structures upon ligand binding is a key indicator of a compound's efficacy. This is typically measured as the change in the melting temperature (ΔTm) of the G-quadruplex DNA.

LigandG-Quadruplex TargetΔTm (°C)Reference
ChelerythrineHuman Telomeric DNA (K⁺ form)6.2[4]
ChelerythrineBCL2 Promoter>15[5]
ChelerythrineVEGFA Promoter>15[5]
ChelerythrineKRAS Promoter>15[5]

Note: CD melting experiments have been performed on this compound with c-MYC and c-KIT1 G-quadruplexes, indicating its stabilizing capability, though specific ΔTm values were not available in the reviewed literature.[6]

Telomerase Inhibition

Signaling Pathways and Experimental Workflows

Signaling Pathway: c-MYC Downregulation and Apoptosis

Stabilization of the G-quadruplex in the promoter region of the c-MYC oncogene by this compound leads to the downregulation of c-MYC transcription. This, in turn, can trigger the intrinsic apoptotic pathway. The following diagram illustrates this proposed signaling cascade.

G_Quadruplex_Apoptosis_Pathway DHCHL This compound (DHCHL) cMYC_G4 c-MYC Promoter G-Quadruplex DHCHL->cMYC_G4 Binds & Stabilizes Transcription c-MYC Transcription cMYC_G4->Transcription Inhibits cMYC_Protein c-MYC Protein Transcription->cMYC_Protein Leads to reduced Bax Bax cMYC_Protein->Bax Downregulation of c-MYC leads to activation of Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes FRET_Melting_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo FRET-labeled G4 Oligonucleotide Mix Mix Oligo, Buffer, and Ligand/Control Oligo->Mix Buffer Potassium-containing Buffer Buffer->Mix Ligand This compound (Test Sample) Ligand->Mix Control Buffer Only (Control) Control->Mix RT_PCR Real-Time PCR Instrument Mix->RT_PCR Heat Increase Temperature (e.g., 25°C to 95°C) RT_PCR->Heat Fluorescence Monitor Fluorescence Intensity Heat->Fluorescence Plot Plot Fluorescence vs. Temperature Fluorescence->Plot Tm Determine Melting Temperature (Tm) Plot->Tm DeltaTm Calculate ΔTm (Tm_ligand - Tm_control) Tm->DeltaTm CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Oligo G4-forming Oligonucleotide Anneal Anneal Oligo in Buffer +/- Ligand Oligo->Anneal Buffer Potassium-containing Buffer Buffer->Anneal Ligand This compound Ligand->Anneal CD_Spec CD Spectropolarimeter Anneal->CD_Spec Scan Scan Wavelength (e.g., 220-320 nm) CD_Spec->Scan Melt Perform Thermal Melt (Monitor Ellipticity at a fixed wavelength vs. Temp) CD_Spec->Melt Topology Determine G4 Topology (Parallel, Antiparallel, Hybrid) Scan->Topology Plot Plot Ellipticity vs. Temperature Melt->Plot Tm Determine Melting Temperature (Tm) Plot->Tm DeltaTm Calculate ΔTm Tm->DeltaTm

References

Initial Studies on Dihydrochelerythrine Cytotoxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxic studies on Dihydrochelerythrine and its derivatives. This compound, a benzophenanthridine alkaloid, has demonstrated notable cytotoxic and pro-apoptotic effects in various cancer cell lines, positioning it as a compound of interest for anticancer drug development.[1][2] This document synthesizes key findings on its mechanism of action, summarizes quantitative cytotoxicity data, and provides detailed experimental protocols from foundational research.

Core Findings: Cytotoxicity and Mechanism of Action

This compound and its analogue, 6-Acetonylthis compound, exert their anticancer effects primarily through the induction of apoptosis.[1][3] Studies have shown that these compounds are particularly effective against colon, cervical, and leukemia cancer cell lines.[1][3] The underlying molecular mechanism involves the modulation of critical signaling pathways that govern cell survival and death.

Treatment with these compounds has been observed to cause:

  • Downregulation of pro-survival proteins : A reduction in the expression and activation of ERK5 and Akt.[1]

  • Suppression of anti-apoptotic proteins : Significant reduction in the expression of XIAP, Bcl-XL, and Bcl-2.[1]

  • Upregulation of tumor suppressor proteins : An increase in the steady-state expression of p53.[1]

  • Induction of apoptosis execution : Increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

  • Mitochondrial pathway activation : Dissipation of mitochondrial membrane potential and activation of caspase-9 and caspase-3.[3][4]

Furthermore, this compound has been shown to induce G1 phase arrest in the cell cycle of human leukemia HL-60 cells.[3][4]

Data Presentation: Cytotoxicity

The cytotoxic activity of this compound and its derivatives has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other cytotoxicity metrics are summarized in the tables below.

Table 1: IC50 Values for 6-Acetonylthis compound

Cell LineCancer TypeIC50 (µM)Reference
SW-480Colon Cancer29.74[1]
HeLaCervical CancerHighly Specific[1][5]
HCT116Colon CancerPotent Cytotoxicity[1]
SW620Colon CancerPotent Cytotoxicity[1]

Note: "Highly Specific" and "Potent Cytotoxicity" are reported in the literature where specific IC50 values were not provided.

Table 2: Cytotoxicity of this compound in HL-60 Cells

CompoundCell LineConcentration (µM)Exposure TimeCell Viability ReductionReference
This compoundHL-602024h53%[3][4][6]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the study of this compound's cytotoxicity.

G cluster_pathway Proposed Signaling Pathway of 6-Acetonylthis compound-Induced Apoptosis cluster_pro_survival Pro-Survival Pathways cluster_apoptotic Apoptotic Pathway A 6-Acetonylthis compound ERK5 ERK5 A->ERK5 inhibits Akt Akt A->Akt inhibits XIAP XIAP A->XIAP inhibits Bcl2_BclXL Bcl-2 / Bcl-XL A->Bcl2_BclXL inhibits p53 p53 A->p53 activates Apoptosis Apoptosis XIAP->Apoptosis inhibits Bcl2_BclXL->Apoptosis inhibits p53->Apoptosis PARP PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage Cleaved_PARP->Apoptosis promotes

Caption: Proposed signaling pathway of 6-Acetonylthis compound-induced apoptosis.

G cluster_workflow General Workflow for Assessing Cytotoxicity A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with compound B->D C Prepare serial dilutions of this compound C->D E Incubate for desired time D->E F Perform cytotoxicity assay (e.g., MTS, LDH) E->F G Measure signal (e.g., absorbance) F->G H Calculate cell viability/cytotoxicity G->H

Caption: General workflow for assessing cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

1. MTS Assay

The MTS assay is a colorimetric method used to assess cell viability.

  • Materials:

    • Cancer cell lines (e.g., HCT116, SW620)

    • 96-well plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound or its derivative (stock solution)

    • MTS reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[1]

    • Prepare serial dilutions of the test compound in complete culture medium.[1]

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to untreated control cells.

2. LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

  • Materials:

    • Treated cell culture supernatant

    • LDH assay kit

  • Procedure:

    • Collect the cell culture supernatant after treatment with the compound.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[1]

    • Add the stop solution provided in the kit.[1]

    • Measure the absorbance at 490 nm.[1]

    • Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.[1]

Apoptosis Detection Assays

1. Hoechst 33342 Staining

This method is used to visualize nuclear morphology changes characteristic of apoptosis.

  • Materials:

    • Cells cultured on coverslips or in plates

    • This compound or its derivative

    • Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)

    • Phosphate-Buffered Saline (PBS)

    • Fluorescence microscope

  • Procedure:

    • Treat cells with the compound for the desired time.[1]

    • Wash the cells twice with PBS.[1]

    • Add Hoechst 33342 staining solution and incubate for 10-15 minutes at 37°C, protected from light.[1]

    • Wash the cells three times with PBS.[1]

    • Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed and brightly stained nuclei.[1]

2. Annexin V/Propidium Iodide Dual Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[3]

  • Materials:

    • Treated cell suspension

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Harvest and wash the treated cells.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

    • Incubate at room temperature in the dark for 15 minutes.

    • Analyze the samples on a flow cytometer.

3. Guava ViaCount Assay

This is another flow cytometry-based assay for quantifying viable, apoptotic, and necrotic cells.[1]

  • Materials:

    • Treated cell suspension

    • Guava ViaCount Reagent

    • Guava EasyCyte Flow Cytometer

  • Procedure:

    • Harvest and wash the treated cells.[1]

    • Resuspend the cells in PBS at a concentration of approximately 1 x 10^6 cells/mL.[1]

    • Add the Guava ViaCount Reagent to the cell suspension as per the manufacturer's protocol.[1]

    • Incubate at room temperature for 5-10 minutes.[1]

    • Acquire the samples on the Guava EasyCyte Flow Cytometer for automatic quantification.[1]

Protein Expression Analysis

Western Blotting

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[1]

  • Materials:

    • Treated cells

    • RIPA buffer

    • BCA assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against PARP, Bcl-2, p53)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.[1]

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.[1]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.[1]

    • Capture the chemiluminescent signal and perform densitometric analysis to quantify protein expression levels.[1]

References

The Anti-Inflammatory Potential of Dihydrochelerythrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine (DHC) is a benzophenanthridine alkaloid that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. As a derivative of the more extensively studied compound Chelerythrine (CH), DHC shares structural similarities that suggest a comparable biological activity profile. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. While direct and extensive quantitative data for this compound is limited in publicly available literature, this guide will also draw upon the more abundant data for Chelerythrine to provide a comparative context and a foundational framework for future research.

Quantitative Data on Anti-Inflammatory Effects

Direct quantitative data on the anti-inflammatory effects of this compound is not extensively available in the reviewed literature. However, studies on the closely related alkaloid, Chelerythrine, provide valuable insights into the potential potency of this class of compounds. The following tables summarize the available data for Chelerythrine, which can serve as a benchmark for future studies on this compound.

Table 1: Inhibition of Pro-Inflammatory Mediators by Chelerythrine

MediatorCell LineStimulantChelerythrine Concentration% Inhibition / IC50Citation
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSNot SpecifiedSignificant Inhibition[1]
TNF-αRAW 264.7 MacrophagesLPSNot SpecifiedComparable to Dexamethasone[2]
IL-6Mice SerumLPSNot SpecifiedSignificant Inhibition[1]
Prostaglandin E2 (PGE2)Not SpecifiedNot SpecifiedNot SpecifiedInhibition via COX-2 Regulation[2]

Table 2: Effects of Chelerythrine on Inflammatory Enzymes and Signaling

TargetAssay TypeEffectQuantitative DataCitation
Cyclooxygenase-2 (COX-2)Not SpecifiedRegulationImplied in PGE2 reduction[2]
NF-κBNot SpecifiedInhibition of p65 translocationNot Specified[3]
p38 MAPKNot SpecifiedModulationImplied in signaling pathway regulation[2]

Core Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of benzophenanthridine alkaloids like this compound are believed to be mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DHC This compound DHC->IKK Inhibits DHC->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Induces Transcription

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular responses to external stimuli, including inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by phosphorylation. Activated MAPKs can, in turn, activate transcription factors that promote the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K TLR4->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38 p38 MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates ERK ERK MAP2K->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates DHC This compound DHC->MAP2K Inhibits DNA DNA AP1->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces Transcription

Caption: Proposed mechanism of this compound on the MAPK signaling cascade.

Experimental Protocols

The following sections detail generalized protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound. These protocols are based on standard methodologies and should be optimized for specific laboratory conditions and cell lines.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well or 24-well) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After the desired incubation period (e.g., 24 hours) following LPS stimulation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • In a new 96-well plate, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each 100 µL of supernatant.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokine of interest (e.g., mouse TNF-α or IL-6).

    • Follow the manufacturer's instructions for the assay protocol, which typically involves the following steps:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and cell culture supernatants to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, etc.) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_invitro In Vitro Anti-inflammatory Assessment cluster_assays Assays start Seed RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate griess Griess Assay for NO incubate->griess elisa ELISA for TNF-α, IL-6 incubate->elisa western Western Blot for NF-κB & MAPK proteins incubate->western

Caption: A generalized experimental workflow for in vitro anti-inflammatory evaluation.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. While current research provides a foundational understanding of its potential mechanisms through the inhibition of key inflammatory pathways such as NF-κB and MAPK, there is a clear need for more direct and quantitative studies to fully elucidate its efficacy and molecular targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the anti-inflammatory properties of this compound and to contribute to the growing body of knowledge on this and related benzophenanthridine alkaloids. Future studies should focus on generating specific IC50 values, exploring a wider range of inflammatory mediators, and validating these in vitro findings in relevant in vivo models of inflammation.

References

Dihydrochelerythrine: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochelerythrine, a natural benzophenanthridine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its extraction, synthesis, and biological evaluation, and a summary of its known mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction and Historical Context

This compound is a reduced derivative of the well-known quaternary benzophenanthridine alkaloid, chelerythrine. Historically, plants containing these alkaloids, such as those from the Papaveraceae and Rutaceae families, have been used in traditional medicine for centuries to treat a variety of ailments, including infections, inflammation, and cancer.[1] The initial discovery of this compound is closely linked to the phytochemical investigation of these medicinal plants.

It was first identified as a natural product isolated from various plant species, including Garcinia lucida[2], Macleaya microcarpa[3], Bocconia arborea[4], and Zanthoxylum nitidum[5]. This compound often co-occurs with its parent compound, chelerythrine, and other related alkaloids like sanguinarine. Early research focused on its isolation and structural elucidation, paving the way for subsequent investigations into its biological properties. Initially, it was considered a less active metabolite of chelerythrine; however, recent studies have revealed its own distinct and potent biological activities, sparking renewed interest in its therapeutic potential.

Physicochemical Properties

PropertyValueReference
CAS Number6880-91-7
Molecular FormulaC21H19NO4[6]
Molecular Weight349.38 g/mol [6]
IUPAC Name1,2-dimethoxy-12-methyl-13H-[7]benzodioxolo[5,6-c]phenanthridine[2]
AppearanceWhite to off-white powder[2]
SolubilitySoluble in DMSO and chloroform; slightly soluble in methanol; insoluble in water.[2][4]
Melting Point164-165 °C[8]

Extraction and Isolation from Natural Sources

This compound can be extracted and isolated from various plant materials. The following is a general protocol that can be adapted for specific plant sources like Zanthoxylum nitidum or Macleaya cordata.

Extraction Protocol
  • Plant Material Preparation : Air-dry the plant material (e.g., roots, stems) and grind it into a coarse powder.

  • Maceration/Reflux Extraction :

    • Maceration : Soak the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

    • Reflux Extraction : Reflux the powdered plant material with 95% ethanol for 2-4 hours. This process is typically repeated three times to ensure complete extraction.[9]

  • Concentration : Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning : Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether and chloroform, to separate compounds based on their polarity.[9] this compound, being moderately polar, will predominantly partition into the chloroform fraction.

Isolation by Column Chromatography
  • Stationary Phase : Use silica gel (100-200 mesh) as the stationary phase for column chromatography.

  • Mobile Phase : Elute the chloroform fraction with a gradient of chloroform and methanol (e.g., 100:1 to 1:1, v/v).[9]

  • Fraction Collection and Analysis : Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing this compound.

  • Further Purification : The combined fractions can be further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.[10]

Quantitative Analysis by HPLC

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a precise method for the quantification of this compound in plant extracts.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

  • Detection : UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Quantification : Based on a calibration curve generated from a series of standard solutions of known concentrations.[7]

Chemical Synthesis

A convenient route for the synthesis of this compound involves an intramolecular Suzuki coupling reaction.[7]

Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Product A 2-bromo-N-(2-bromobenzyl)-naphthalen-1-amine derivative B Intramolecular Suzuki Coupling (in situ generated arylborane) A->B Pd catalyst C This compound B->C

Synthetic route to this compound.

Experimental Protocol (General)
  • Preparation of the Precursor : Synthesize the 2-bromo-N-(2-bromobenzyl)-naphthalen-1-amine derivative from commercially available starting materials.

  • Intramolecular Suzuki Coupling :

    • Dissolve the precursor in a suitable solvent system.

    • Add a palladium catalyst (e.g., Pd(PPh3)4) and a base.

    • Generate the arylborane in situ.

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

  • Work-up and Purification : After completion, cool the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography to yield this compound.

Biological Activities and Mechanism of Action

This compound exhibits a wide range of biological activities.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanisms of anticancer action include the induction of apoptosis and cell cycle arrest.

This compound induces apoptosis in human promyelocytic leukemia (HL-60) cells through the mitochondrial pathway.[9] This involves the dissipation of the mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3.[9]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding : Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Treatment : Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for 24, 48, and 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.[11][12]

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

  • Cell Treatment : Treat HL-60 cells with the desired concentration of this compound for the desired time.

  • Cell Harvesting : Harvest the cells and wash them with cold PBS.

  • Staining : Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[4][13]

Signaling Pathway: Mitochondrial Apoptosis

G DHC This compound Mito Mitochondrial Membrane Potential Dissipation DHC->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial apoptosis pathway induced by this compound.

This compound has been shown to be a strong stabilizer of G-quadruplex DNA structures, particularly in the promoter regions of oncogenes like c-MYC.[7][10] Stabilization of these structures can inhibit gene transcription and thus suppress cancer cell proliferation.

Experimental Protocol: DNA Polymerase Stop Assay

  • Primer Labeling and Annealing : A 5'-end labeled primer is annealed to a G-quadruplex-forming DNA template.

  • Reaction Mixture : Prepare a reaction mixture containing the primer-template duplex, Taq DNA polymerase, dNTPs, and varying concentrations of this compound in a buffer containing K+.

  • Polymerase Extension : Initiate the polymerase extension reaction by incubating at the appropriate temperature. The G-quadruplex structure, when stabilized by this compound, will cause the polymerase to pause or stop.

  • Gel Electrophoresis : The reaction products are resolved on a denaturing polyacrylamide gel.

  • Analysis : The intensity of the band corresponding to the paused product is quantified to determine the extent of G-quadruplex stabilization.[14][15]

Experimental Workflow: DNA Polymerase Stop Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Anneal labeled primer to G-quadruplex template B Add Taq polymerase, dNTPs, and this compound A->B C Denaturing PAGE B->C D Quantify paused product C->D

Workflow for the DNA polymerase stop assay.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and parasites.[2]

Quantitative Data: Antimicrobial Activity

OrganismActivityMIC/IC50Reference
Staphylococcus aureus (MRSA SK1)AntibacterialMIC = 8 µg/mL[3]
Escherichia coli TISTR 780AntibacterialMIC = 16 µg/mL[3]
Botrytis cinereaAntifungal98.32% mycelial growth inhibition at 50 µg/mL[3]
Trypanosoma bruceiAntiparasitic-[2]
Leishmania donovaniAntiparasitic-[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum : Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution : Perform serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with the microbial suspension.

  • Incubation : Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

This compound possesses anti-inflammatory properties, which are, in part, mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

Signaling Pathway: MAPK Inhibition (Hypothesized)

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38/JNK MAPKK->MAPK Inflammation Inflammatory Response MAPK->Inflammation DHC This compound DHC->MAPKK Inhibition

Hypothesized inhibition of the MAPK pathway by this compound.

Experimental Protocol: Western Blot for MAPK Pathway Analysis

  • Cell Culture and Treatment : Culture appropriate cells (e.g., macrophages) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • Protein Extraction : Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Probe the membrane with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-p38, total p38, p-JNK, total JNK).

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis : Quantify the band intensities to determine the effect of this compound on MAPK phosphorylation.[16]

Summary of Quantitative Data

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50 / % InhibitionReference
HL-60 (Human Leukemia)MTT53% viability at 20 µM (24h)[9]
A431 (Human Skin Carcinoma)-30% inhibition[10]
HCT116 (Human Colorectal Carcinoma)-15-48% inhibition (for a derivative)[10]
MDA-MB-231 (Human Breast Cancer)-15-48% inhibition (for a derivative)[10]

Table 2: G-Quadruplex DNA Stabilization

G-Quadruplex DNAAssayIC50Reference
c-MYCDNA Polymerase Stop Assay5.8 µM

Conclusion

This compound has emerged as a natural product with significant therapeutic potential. Its multifaceted biological activities, including potent anticancer and antimicrobial effects, are attributed to its ability to induce apoptosis, arrest the cell cycle, and stabilize G-quadruplex DNA structures. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this promising alkaloid. Future research should focus on elucidating its in vivo efficacy and safety profile, as well as exploring its potential in combination therapies.

References

Methodological & Application

Dihydrochelerythrine: In Vitro Experimental Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochelerythrine, a benzophenanthridine alkaloid, has demonstrated notable anti-cancer properties in various in vitro studies. It primarily exerts its effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. These actions are mediated through the modulation of key cellular signaling pathways, including the ERK/Akt pathway. This document provides a comprehensive overview of the in vitro experimental protocols used to investigate the anti-cancer activities of this compound, complete with quantitative data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The cytotoxic effects of this compound and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

CompoundCell LineAssay TypeParameterValue
6-Acetonylthis compoundHCT116CytotoxicityIC502.9 ± 0.3 µM
6-Acetonylthis compoundSW620CytotoxicityIC504.2 ± 0.5 µM
This compoundHL-60Cytotoxicity% Viability53% at 20 µM (24h)

Molecular Mechanism of Action

This compound's anti-cancer activity is rooted in its ability to trigger apoptosis and disrupt the normal cell cycle of cancer cells.[1][2]

Induction of Apoptosis: this compound induces apoptosis through the mitochondrial pathway, characterized by:

  • Dissipation of the mitochondrial membrane potential.[1][2]

  • Activation of caspase-9 and caspase-3.[1][2]

A related derivative, 6-acetonylthis compound, has been shown to downregulate pro-survival pathways involving ERK5 and Akt, and upregulate a tumor suppressor.

Cell Cycle Arrest: Studies have shown that this compound can induce an accumulation of cells in the G1 phase of the cell cycle.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound leading to apoptosis.

Dihydrochelerythrine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound ERK5 ERK5 This compound->ERK5 inhibits Akt Akt This compound->Akt inhibits Mitochondrion Mitochondrion This compound->Mitochondrion induces dysfunction ERK5->Mitochondrion promotes survival Akt->Mitochondrion promotes survival Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway of this compound.

Experimental Protocols

Cell Culture
  • Cell Lines: Human colon carcinoma lines (HCT116, SW620) and human promyelocytic leukemia cells (HL-60) are commonly used.

  • Culture Medium: McCoy's 5A medium for colon cancer cells and RPMI-1640 for leukemia cells, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTS/MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

MTS Assay Workflow Diagram

MTS_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTS Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for a typical MTS cytotoxicity assay.
Apoptosis Detection

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Protocol:

    • Seed cells in a suitable plate or chamber slide and treat with this compound.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

    • Wash the cells again with PBS.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Treat cells with this compound.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at 4°C for at least 1 hour.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Separate the protein samples (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-Akt, Caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities relative to the loading control.

Western Blot Workflow Diagram

Western_Blot_Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Analysis H->I

General workflow for Western blot analysis.

Conclusion

The protocols and data presented here provide a solid foundation for the in vitro investigation of this compound as a potential anti-cancer agent. These standardized methods allow for the reproducible assessment of its cytotoxic and apoptotic effects, as well as the elucidation of its molecular mechanisms of action. Further research is warranted to expand these studies to a broader range of cancer models and to explore the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Dihydrochelerythrine in Human Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine (DHC) is a benzophenanthridine alkaloid that has demonstrated potential as an anticancer agent. It is a derivative of the more extensively studied compound, chelerythrine. DHC exerts its cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. These application notes provide a comprehensive overview of the use of this compound in human cancer cell culture, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.

Mechanism of Action

This compound's primary anticancer mechanism involves the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle.[1]

  • Apoptosis Induction: DHC activates the intrinsic pathway of apoptosis, which is characterized by the dissipation of the mitochondrial membrane potential.[1][2] This leads to the activation of a cascade of enzymes called caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[1] The activation of these caspases ultimately results in the cleavage of cellular proteins and the morphological changes characteristic of apoptotic cell death.

  • Cell Cycle Arrest: this compound has been shown to cause an accumulation of cells in the G1 phase of the cell cycle.[1] This indicates that DHC interferes with the molecular machinery that governs the progression of cells from the G1 phase to the S phase, a critical step for DNA replication and cell division.

Data Presentation

The following tables summarize the cytotoxic activity of this compound and its derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%).

Table 1: Cytotoxicity of this compound and Related Compounds in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHL-60Promyelocytic Leukemia>20 (at 24h)[1]
6-Cyano this compound (CNC)NB4Acute Promyelocytic Leukemia1.85[3]
6-Cyano this compound (CNC)MKN-45Gastric Adenocarcinoma12.72[3]
(±)-6-Acetonylthis compound (ADC)HCT116Colorectal Carcinoma- (15-48% inhibition)[4]
(±)-6-Acetonylthis compound (ADC)MDA-MB-231Breast Adenocarcinoma- (15-48% inhibition)[4]
This compoundA431Epidermoid Carcinoma- (30% inhibition)[4]

Note: A direct IC50 value for this compound in HL-60 cells was not established within the 24-hour timeframe of the cited study, with 20 µM reducing viability to 53%.[1] Data for ADC and DHC in HCT116, MDA-MB-231, and A431 cells is presented as percent inhibition at an unspecified concentration.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on human cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • Human cancer cell line of interest

  • Complete culture medium

  • This compound (DHC)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of DHC in DMSO.

  • Prepare serial dilutions of DHC in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and replace it with 100 µL of the DHC dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with DHC for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with DHC for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Caspase-9, Bcl-2, Bax, p21, Cyclin D1)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

DHC_Apoptosis_Pathway DHC This compound Mito Mitochondrion DHC->Mito induces dissipation of membrane potential CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 activates Casp9 Pro-Caspase-9 Apaf1->Casp9 cleaves aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 cleaves aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

DHC_Cell_Cycle_Workflow cluster_treatment Cell Treatment cluster_harvest Cell Harvesting & Fixation cluster_staining Staining cluster_analysis Analysis start Seed Cancer Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide (contains RNase A) fix->stain flow Flow Cytometry Analysis stain->flow result Determine Cell Cycle Phase Distribution (G1, S, G2/M) flow->result

Caption: Experimental workflow for cell cycle analysis.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analyze Data Analysis detect->analyze

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols for Determining Dihydrochelerythrine Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine, a benzophenanthridine alkaloid, has garnered interest within the scientific community for its potential as an anticancer agent. Preliminary studies suggest that this compound exerts cytotoxic effects on various cancer cell lines, primarily through the induction of apoptosis.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[2] This document provides a comprehensive protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

Data Presentation: Cytotoxicity of this compound and Related Compounds

While extensive dose-response data for this compound is limited in the public domain, the following table summarizes the available cytotoxicity data. For comparative purposes, data for the related compound 6-Acetonylthis compound is also included.

CompoundCell LineCancer TypeConcentration/IC50 (µM)Incubation Time% ViabilityReference
This compoundHL-60Human Promyelocytic Leukemia2024 hours53%[4]
6-Acetonylthis compoundSW-480Colon Cancer29.74Not Specified50% (IC50)[5]
6-Acetonylthis compoundHeLaCervical CancerHighly SpecificNot Specified50% (IC50)[5]

Experimental Protocols

This section details the step-by-step methodology for assessing the cytotoxicity of this compound using the MTT assay. Protocols are provided for both adherent and suspension cell lines.

Materials
  • This compound

  • Cancer cell lines (e.g., HL-60, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at ~570 nm)

  • Inverted microscope

  • Sterile pipette tips and tubes

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay Day 3/4/5: MTT Assay cell_culture 1. Culture cells to ~80% confluency harvest 2. Harvest and count cells cell_culture->harvest seed 3. Seed cells in a 96-well plate harvest->seed incubate_adhesion 4. Incubate for 24h for cell adhesion seed->incubate_adhesion prepare_drug 5. Prepare serial dilutions of this compound treat_cells 6. Treat cells with various concentrations prepare_drug->treat_cells incubate_treatment 7. Incubate for desired time (e.g., 24h, 48h, 72h) treat_cells->incubate_treatment add_mtt 8. Add MTT solution to each well incubate_mtt 9. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 10. Add solubilization solution incubate_mtt->solubilize read_absorbance 11. Measure absorbance at ~570 nm solubilize->read_absorbance

Experimental workflow for the MTT cytotoxicity assay.

Protocol for Adherent Cells
  • Cell Seeding:

    • Culture cells in a T-75 flask to approximately 80-90% confluency.

    • Wash the cells with PBS, and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 50, 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.

    • Include appropriate controls:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used.

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using an inverted microscope.

    • Carefully remove the MTT-containing medium without disturbing the crystals.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well.

    • Gently pipette to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol for Suspension Cells (e.g., HL-60)
  • Cell Seeding:

    • Culture cells in a T-75 flask to the desired density.

    • Centrifuge the cell suspension, resuspend the pellet in fresh complete medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of medium.

  • This compound Treatment:

    • Follow the same procedure as for adherent cells (Step 2).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) directly to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis with appropriate software.

Signaling Pathway

This compound and related benzophenanthridine alkaloids are known to induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Response This compound This compound Bcl2 Anti-apoptotic Bcl-2 family This compound->Bcl2 inhibits Bax_Bak Pro-apoptotic Bax/Bak This compound->Bax_Bak activates Bcl2->Bax_Bak inhibits Mito_Membrane Mitochondrial Membrane Potential Dissipation Bax_Bak->Mito_Membrane promotes Cyto_C Cytochrome c Release Mito_Membrane->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp3 activates

Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes: Measuring Dihydrochelerythrine-Induced Cell Death with an LDH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrochelerythrine, a benzophenanthridine alkaloid, is a compound of interest in cancer research due to its cytotoxic properties. It has been shown to induce both apoptosis (programmed cell death) and necrosis in various cancer cell lines. A reliable method for quantifying this cytotoxicity is essential for evaluating its potential as a therapeutic agent. The Lactate Dehydrogenase (LDH) assay is a widely used, straightforward colorimetric method to assess cell death by measuring the release of LDH from cells with compromised membrane integrity.

Principle of the LDH Assay

Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis and necrosis. The LDH assay is based on a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The newly formed NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product. The amount of this colored formazan, which can be quantified by measuring its absorbance at approximately 490 nm, is directly proportional to the amount of LDH released and, consequently, to the number of dead or damaged cells.

Application for this compound Studies

The LDH assay is a suitable method for quantifying the cytotoxic effects of this compound for the following reasons:

  • Mechanism of Action: this compound induces cell death that involves loss of membrane integrity, making LDH release a reliable indicator of its cytotoxic activity.

  • High-Throughput Screening: The assay is performed in a 96-well plate format, making it ideal for screening the effects of this compound across multiple concentrations and time points.

  • Quantitative Analysis: The colorimetric readout provides a quantitative measure of cell death, allowing for the determination of dose-response curves and the calculation of cytotoxic concentrations (e.g., CC50).

Data Presentation

The following table summarizes the cytotoxic effects of this compound on a human leukemia cell line.

Cell LineCompoundConcentrationIncubation TimeEffect on Cell ViabilityAssay Method
HL-60This compound20 µM24 hoursReduced to 53%MTT Assay[1]

Experimental Protocols

Materials

  • Target cells (e.g., cancer cell line of interest)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solutions)

  • 96-well flat-bottom cell culture plates

  • Lysis buffer (e.g., 1% Triton X-100 in assay medium) for maximum LDH release control

  • Assay medium (serum-free or low-serum medium)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol for Measuring this compound-Induced Cytotoxicity using LDH Assay

  • Cell Seeding:

    • Harvest and count the target cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in assay medium at 2x the final desired concentrations.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Controls:

      • Spontaneous LDH Release (Negative Control): Add 100 µL of assay medium containing the same concentration of the solvent (e.g., DMSO) used for the this compound stock solution.

      • Maximum LDH Release (Positive Control): Add 100 µL of assay medium containing a final concentration of 1% Triton X-100.

      • Medium Background Control: Include wells with 100 µL of assay medium only (no cells).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • LDH Measurement:

    • Following incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. This will pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the LDH substrate, cofactor, and dye solutions).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance value of the medium background control from all other absorbance values.

    • Calculate the percentage of cytotoxicity using the following formula:

      % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualization

G cluster_0 This compound-Induced Cell Death Pathway DHC This compound Mito Mitochondrial Dysfunction DHC->Mito Necrosis Necrosis DHC->Necrosis Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL)↓ Bax, Bak ↑ Mito->Bcl2 CytC Cytochrome c Release Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Membrane Plasma Membrane Damage Apoptosis->Membrane Necrosis->Membrane

Caption: Proposed signaling pathway of this compound-induced cell death.

G cluster_1 LDH Assay Experimental Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound & Controls Incubate1->Treat Incubate2 Incubate for Treatment Period Treat->Incubate2 Centrifuge Centrifuge Plate Incubate2->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer AddReagent Add LDH Reaction Mixture Transfer->AddReagent Incubate3 Incubate 30 min at RT AddReagent->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Measure Absorbance at 490 nm AddStop->Read Analyze Calculate % Cytotoxicity Read->Analyze

Caption: Experimental workflow for the LDH cytotoxicity assay.

References

Application Notes and Protocols for Annexin V/PI Staining in Dihydrochelerythrine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine, a benzophenanthridine alkaloid, has been identified as an inducer of apoptosis, or programmed cell death, a critical process in cellular homeostasis and a key target in cancer therapy.[1] A robust and widely accepted method for quantifying apoptosis is through dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.[2]

These application notes provide a comprehensive guide to utilizing Annexin V/PI staining for the assessment of apoptosis induced by this compound. Included are the principles of the assay, detailed experimental protocols, and expected data outcomes based on studies in human promyelocytic leukemia HL-60 cells.

Principle of Annexin V/PI Staining:

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter and stain the cellular DNA. This dual-staining strategy allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[2]

Data Presentation

The following table summarizes the dose-dependent effects of this compound on apoptosis and necrosis in HL-60 cells after a 24-hour incubation period, as determined by Annexin V/PI staining and flow cytometry.

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)>95<5<1
1085105
20532522
50203545

Note: The data presented is representative and compiled from literature describing the effects of this compound on HL-60 cells.[1] Actual results may vary depending on experimental conditions, cell line, and reagent sources.

Experimental Protocols

This section provides a detailed methodology for inducing apoptosis with this compound and subsequent analysis using Annexin V/PI staining.

Materials
  • This compound (stock solution in DMSO)

  • HL-60 (human promyelocytic leukemia) cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed HL-60 cells at a density of 2x10^5 cells/mL B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound (0-50 µM) B->C D Incubate for the desired time period (e.g., 24 hours) C->D E Harvest cells by centrifugation (300 x g for 5 min) F Wash cells twice with cold PBS E->F G Resuspend cells in 1X Binding Buffer to 1x10^6 cells/mL F->G H Transfer 100 µL of cell suspension to a new tube G->H I Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide H->I J Incubate for 15 minutes at room temperature in the dark I->J K Add 400 µL of 1X Binding Buffer to each tube L Analyze samples on a flow cytometer within 1 hour K->L M Acquire data for FITC (Annexin V) and PI fluorescence L->M N Gate cell populations to quantify viable, early apoptotic, and late apoptotic/necrotic cells M->N

Experimental workflow for Annexin V/PI staining.

Detailed Protocol
  • Cell Seeding: Seed HL-60 cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.

  • Cell Treatment: After 24 hours of incubation, treat the cells with the desired concentrations of this compound (e.g., 0, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: Transfer the cells from each well to separate microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Carefully aspirate the supernatant and wash the cell pellet twice with 1 mL of cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

  • Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tube.

  • Incubation for Staining: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC (excited by a 488 nm laser, emission detected at ~530 nm) and PI (excited by a 488 nm laser, emission detected at >670 nm).

  • Data Analysis: Gate the cell populations based on their fluorescence intensities to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Signaling Pathway of this compound-Induced Apoptosis

This compound is known to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[1] This pathway is initiated by intracellular stress signals and converges on the mitochondria.

G cluster_0 This compound Treatment cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Activation cluster_3 Apoptotic Events This compound This compound Bcl2 Bcl-2 Family Regulation (e.g., decreased Bcl-2, increased Bax) This compound->Bcl2 Mito_potential Dissipation of Mitochondrial Membrane Potential CytoC Cytochrome c Release Mito_potential->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Bcl2->Mito_potential Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA fragmentation, membrane blebbing) Casp3->Apoptosis

This compound-induced apoptosis signaling.

The proposed mechanism involves the following key steps:

  • Induction of Mitochondrial Stress: this compound treatment leads to the dysregulation of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway.[3] This typically involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.

  • Mitochondrial Membrane Depolarization: The imbalance in Bcl-2 family proteins results in the loss of mitochondrial membrane potential.[1]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c from the intermembrane space into the cytosol.[4]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which leads to the activation of caspase-9.[5]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[1]

  • Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and membrane blebbing.

Conclusion

Annexin V/PI dual staining is a reliable and quantitative method for assessing apoptosis induced by this compound. The provided protocols and signaling pathway information offer a solid foundation for researchers to investigate the pro-apoptotic effects of this compound and to further elucidate its mechanism of action in various cell types. Accurate and reproducible data from such assays are crucial for the development of novel anti-cancer therapeutics.

References

Application Notes and Protocols for Western Blot Analysis of Dihydrochelerythrine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine (DHC), a benzophenanthridine alkaloid, has demonstrated notable anti-cancer properties in various preclinical studies. Its mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying the effects of DHC on cancer cells by quantifying the changes in protein expression levels.

These application notes provide a comprehensive guide for utilizing Western blot analysis to study the effects of this compound on treated cells. This document includes detailed protocols for assessing key apoptosis and cell cycle regulatory proteins, as well as components of the NF-κB and STAT3 signaling pathways.

Data Presentation: Summary of Protein Expression Changes Induced by this compound

The following tables summarize the qualitative and quantitative changes in protein expression observed in cancer cells following treatment with this compound, as determined by Western blot analysis.

Cell Line Treatment Protein Change in Expression Reference
HL-60 (Human Promyelocytic Leukemia)This compoundPro-caspase-9Decrease[1]
HL-60 (Human Promyelocytic Leukemia)This compoundPro-caspase-3Decrease[1]
C6 (Murine Glioblastoma)100 µM this compoundNF-κB (cytoplasmic)Increase[2]
C6 (Murine Glioblastoma)100 µM this compoundβ-catenin (cytoplasmic)Increase[2]
U251 (Human Glioblastoma)100 µM this compoundSTAT3Upregulation[2]
Protein Category Protein Observed Effect of this compound Treatment
Apoptosis (Intrinsic Pathway) Bcl-2Downregulation
BaxUpregulation
Caspase-9Activation (cleavage of pro-caspase-9)
Caspase-3Activation (cleavage of pro-caspase-3)
Cell Cycle (G1/S Transition) Cyclin D1Downregulation
CDK4Downregulation
p21Upregulation
NF-κB Signaling p65 (nuclear)Decrease
IκBαInhibition of degradation
STAT3 Signaling p-STAT3 (Tyr705)Inhibition of phosphorylation

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

DHC This compound Bcl2 Bcl-2 DHC->Bcl2 Inhibits Bax Bax DHC->Bax Activates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis DHC This compound p21 p21 DHC->p21 Upregulates CyclinD1_CDK4 Cyclin D1/CDK4 DHC->CyclinD1_CDK4 Downregulates p21->CyclinD1_CDK4 Inhibits Rb Rb CyclinD1_CDK4->Rb Phosphorylates G1_S_Transition G1/S Transition pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases E2F->G1_S_Transition Promotes cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis Cell_Culture Cell Culture & DHC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Quantification Relative Protein Quantification Normalization->Quantification

References

Application Notes and Protocols: Dihydrochelerythrine in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine (DHC) is a benzophenanthridine alkaloid with demonstrated broad-spectrum antimicrobial activity, including antibacterial, antifungal, and anti-parasitic properties.[1] Its potential as a lead compound in the development of new antimicrobial agents warrants a thorough understanding of its efficacy and mechanism of action. These application notes provide a comprehensive overview of the use of this compound in various antimicrobial assays, including detailed protocols for assessing its activity and elucidating its mechanism of action.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2][3] The following table summarizes the available quantitative data on the antimicrobial activity of this compound against various microorganisms.

MicroorganismStrainAssay TypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (Methicillin-Resistant)SK1Broth Microdilution8Not Reported[4]
Escherichia coliTISTR 780Broth Microdilution16Not Reported[4]
Botrytis cinereaPersMycelial Growth Inhibition50 (98.32% inhibition)Not Applicable[4]

Note: Data for a wider range of pathogenic bacteria and fungi are limited in the current literature. The provided protocols can be utilized to generate more comprehensive datasets.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antimicrobial compounds. The following sections provide step-by-step protocols for key antimicrobial assays relevant to the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5]

Materials:

  • This compound (DHC) stock solution (e.g., 10 mM in DMSO)[1]

  • 96-well microtiter plates (sterile, flat-bottom)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)

  • Sterile diluent (e.g., broth or saline)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Protocol:

  • Prepare DHC Dilutions:

    • Perform serial two-fold dilutions of the DHC stock solution in the appropriate broth medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity (e.g., 0.125 - 256 µg/mL).

    • Include a positive control well (broth with microbial inoculum, no DHC) and a negative control well (broth only).

  • Prepare Microbial Inoculum:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well containing the DHC dilutions and the positive control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Interpretation of Results:

    • The MIC is the lowest concentration of DHC at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a follow-up to the MIC test to determine if this compound is bactericidal or bacteriostatic.

Materials:

  • MIC plate from the previous experiment

  • Agar plates with appropriate growth medium (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or loops

Protocol:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

  • Interpretation of Results:

    • The MBC is the lowest concentration of DHC that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[2][3] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6]

Assessment of Anti-Biofilm Activity using Crystal Violet Assay

This protocol measures the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.

Materials:

  • This compound (DHC) stock solution

  • 96-well flat-bottom microtiter plates (tissue culture treated)

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Protocol for Biofilm Inhibition:

  • Prepare DHC Dilutions and Inoculum:

    • In a 96-well plate, prepare serial dilutions of DHC in the growth medium.

    • Add the standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) to each well. The final volume should be 200 µL.

    • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation:

    • Incubate the plate under static conditions at the optimal temperature for biofilm formation (e.g., 37°C for 24-48 hours).

  • Staining and Quantification:

    • Gently remove the planktonic cells by washing the wells with PBS.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

    • Dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader. The reduction in absorbance in the presence of DHC indicates inhibition of biofilm formation.

Protocol for Eradication of Pre-formed Biofilms:

  • Biofilm Formation:

    • Inoculate the wells of a 96-well plate with the bacterial suspension and incubate to allow biofilm formation as described above (without DHC).

  • Treatment with DHC:

    • After incubation, remove the planktonic cells and wash the wells with PBS.

    • Add fresh medium containing serial dilutions of DHC to the wells with the pre-formed biofilms.

    • Incubate for a further 24 hours.

  • Staining and Quantification:

    • Follow the staining and quantification steps as described in the biofilm inhibition protocol. A decrease in absorbance indicates the eradication of the pre-formed biofilm.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antimicrobial agent (e.g., a conventional antibiotic).

Materials:

  • This compound (DHC) stock solution

  • Stock solution of the second antimicrobial agent

  • 96-well microtiter plates

  • Appropriate broth medium

  • Standardized microbial inoculum

Protocol:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of DHC along the x-axis (e.g., columns 1-10) and serial dilutions of the second antimicrobial along the y-axis (e.g., rows A-G).

    • Row H will contain only the dilutions of DHC, and column 11 will contain only the dilutions of the second antimicrobial, serving as controls to determine their individual MICs.

    • Column 12 will serve as the growth control (inoculum only).

  • Inoculation and Incubation:

    • Inoculate all wells (except the negative control) with the standardized microbial inoculum.

    • Incubate the plate under appropriate conditions.

  • Interpretation of Results:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows no visible growth using the following formula: FICI = FIC of DHC + FIC of Drug B where:

      • FIC of DHC = (MIC of DHC in combination) / (MIC of DHC alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Synergy Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Mandatory Visualizations

Experimental Workflow for Antimicrobial Assays

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Interpretation prep_dhc Prepare this compound Stock Solution mic_assay Broth Microdilution (MIC Determination) prep_dhc->mic_assay biofilm_assay Crystal Violet Assay (Anti-Biofilm Activity) prep_dhc->biofilm_assay synergy_assay Checkerboard Assay (Synergy Testing) prep_dhc->synergy_assay prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic_assay prep_inoculum->biofilm_assay prep_inoculum->synergy_assay analyze_mic Determine MIC mic_assay->analyze_mic mbc_assay Subculturing (MBC Determination) analyze_mbc Determine MBC mbc_assay->analyze_mbc analyze_biofilm Quantify Biofilm Inhibition/Eradication biofilm_assay->analyze_biofilm analyze_synergy Calculate FICI synergy_assay->analyze_synergy analyze_mic->mbc_assay

Caption: Experimental workflow for assessing the antimicrobial properties of this compound.

Proposed Signaling Pathway of this compound's Antimicrobial Action

The exact signaling pathways affected by this compound in microorganisms are still under investigation. However, based on its ability to bind DNA and the known mechanisms of the related compound chelerythrine, which includes cell membrane disruption and induction of oxidative stress, a proposed mechanism of action can be visualized.[1][7][8][9] Chelerythrine has been shown to increase the permeability of the cell membrane, leading to the leakage of intracellular components, and to induce the production of reactive oxygen species (ROS).[7][8][9]

signaling_pathway cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Effects cluster_consequences Cellular Consequences DHC This compound (DHC) membrane_disruption Disruption of Membrane Integrity DHC->membrane_disruption ros_production Induction of Reactive Oxygen Species (ROS) DHC->ros_production dna_binding Direct DNA Binding DHC->dna_binding permeability_increase Increased Membrane Permeability membrane_disruption->permeability_increase leakage Leakage of Intracellular Components (Ions, ATP, Proteins) permeability_increase->leakage cell_death Inhibition of Growth & Cell Death leakage->cell_death oxidative_stress Oxidative Stress ros_production->oxidative_stress dna_damage DNA Damage dna_binding->dna_damage oxidative_stress->dna_damage protein_damage Protein & Lipid Damage oxidative_stress->protein_damage dna_damage->cell_death protein_damage->cell_death

Caption: Proposed antimicrobial mechanism of action for this compound.

References

Dihydrochelerythrine Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of Dihydrochelerythrine stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the stability, and reproducibility of experimental results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research.

PropertyValueSource
Molecular Weight 349.38 g/mol [1][2][3][4]
Molecular Formula C₂₁H₁₉NO₄[2][3][4]
CAS Number 6880-91-7[2][4]
Appearance White to off-white powder[5]
Purity ≥98%[5]

Solubility Data

The choice of solvent is a critical factor in the preparation of a stable and effective stock solution.

SolventSolubilityNotesSource
DMSO 10 mg/mL (28.62 mM)Sonication is recommended.[1]
DMSO 50 mg/mL (143.11 mM)Requires sonication and warming.[6]
Water Insoluble[6]
Methanol Slightly soluble[6]
Chloroform Readily soluble[6]
Dichloromethane Readily soluble[6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile 0.22 µm syringe filter (optional)

Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 349.38 g/mol x 1000 mg/g

    • Mass (mg) = 3.49 mg

  • Weigh the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh 3.49 mg of this compound into the tube.

  • Dissolve the Compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sterile Filtration (Optional): For applications requiring sterile conditions, such as cell culture experiments, it is recommended to filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

Storage and Handling

Proper storage and handling are critical to maintain the integrity of the this compound stock solution.

  • Long-term Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year.[1]

  • Short-term Storage: For more frequent use, aliquots can be stored at -20°C for up to one month.[7]

  • Handling: Before use, thaw an aliquot at room temperature and ensure it is completely dissolved by vortexing gently. It is recommended to prepare fresh dilutions in the appropriate experimental medium immediately before use.

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[5] In human leukemia HL-60 cells, this compound has been shown to affect cell cycle distribution and activate the mitochondrial apoptotic pathway, leading to apoptosis and necrosis.[1][8]

This compound-Induced Apoptosis Pathway

Dihydrochelerythrine_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Mitochondrial Membrane Potential Dissipation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Workflow

The following diagram outlines the general workflow for preparing a this compound stock solution and its subsequent use in a typical cell-based assay.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use Weigh 1. Weigh this compound Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Filter 4. Sterile Filter (Optional) Dissolve->Filter Aliquot 5. Aliquot for Storage Filter->Aliquot Store 6. Store at -80°C Aliquot->Store Thaw 7. Thaw Aliquot Store->Thaw Dilute 8. Prepare Working Dilution in Culture Medium Thaw->Dilute Treat_Cells 9. Treat Cells Dilute->Treat_Cells Assay 10. Perform Assay Treat_Cells->Assay

Caption: Workflow for this compound stock solution preparation and use.

References

Dihydrochelerythrine: A Tool for Investigating Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine, a benzophenanthridine alkaloid, has emerged as a valuable chemical probe for studying mitochondrial function, particularly in the context of apoptosis and cancer research. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and a critical event in the intrinsic apoptotic pathway.

This compound has been shown to induce dissipation of the mitochondrial membrane potential, leading to the activation of the downstream apoptotic cascade.[1][2] In human promyelocytic leukemia HL-60 cells, treatment with 20 µM this compound for 24 hours resulted in a reduction of cell viability to 53%, an effect linked to the loss of mitochondrial membrane potential and subsequent activation of caspase-9 and caspase-3.[1][2] These findings underscore the utility of this compound as a tool to modulate and study mitochondrial-dependent apoptosis.

Data Presentation

The following table summarizes the quantitative data regarding the cytotoxic effects of this compound on a cancer cell line, which is associated with the dissipation of mitochondrial membrane potential.

CompoundCell LineConcentrationIncubation TimeEffect on Cell ViabilityAssociated Mitochondrial EventReference
This compoundHL-60 (Human Promyelocytic Leukemia)20 µM24 hours53% reductionDissipation of mitochondrial membrane potential[1][2]

Signaling Pathway

This compound triggers the intrinsic apoptotic pathway by inducing mitochondrial outer membrane permeabilization (MOMP). This leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Dihydrochelerythrine_Apoptosis_Pathway cluster_mito Mitochondrial Events DHC This compound Mito Mitochondrion DHC->Mito induces MOMP MOMP DeltaPsi ΔΨm Dissipation CytC_release Cytochrome c Release MOMP->DeltaPsi DeltaPsi->CytC_release Apaf1 Apaf-1 CytC_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 aCasp9->Casp3 cleaves aCasp3 Activated Caspase-3 Casp3->aCasp3 activates Apoptosis Apoptosis aCasp3->Apoptosis executes

This compound-induced intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed protocols for assessing the effect of this compound on mitochondrial membrane potential using two common fluorescent probes: JC-1 and TMRM.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding DHC_Treatment 3. Treat with this compound Cell_Seeding->DHC_Treatment Controls 4. Include Vehicle and Positive Controls Staining 5. Stain with JC-1 or TMRM Controls->Staining Microscopy 6a. Fluorescence Microscopy Staining->Microscopy Flow_Cytometry 6b. Flow Cytometry Staining->Flow_Cytometry Plate_Reader 6c. Plate Reader Staining->Plate_Reader

General workflow for assessing mitochondrial membrane potential.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a ratiometric method to evaluate mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

  • This compound

  • JC-1 dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - as a positive control for depolarization

  • Black, clear-bottom 96-well plates (for plate reader and microscopy) or 6-well plates (for flow cytometry)

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well or 6-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in cell culture medium.

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • For a positive control, treat a set of cells with 10 µM FCCP for 10-15 minutes prior to staining.

    • Incubate the cells for the desired time (e.g., 24 hours).

  • JC-1 Staining:

    • Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Analysis:

    • Fluorescence Microscopy:

      • After incubation, remove the staining solution and wash the cells twice with warm PBS.

      • Add fresh pre-warmed medium or PBS to the wells.

      • Observe the cells under a fluorescence microscope using filters for green (FITC, Ex/Em ~488/530 nm) and red (TRITC, Ex/Em ~550/600 nm) fluorescence. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.

    • Flow Cytometry:

      • After staining, detach the cells using trypsin (if adherent) and centrifuge at 400 x g for 5 minutes.

      • Wash the cell pellet once with PBS.

      • Resuspend the cells in 500 µL of PBS.

      • Analyze the cells immediately on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from the upper right quadrant (healthy cells) to the lower right quadrant (apoptotic cells) indicates depolarization.

    • Fluorescence Plate Reader:

      • After staining and washing, add 100 µL of PBS or medium to each well.

      • Measure the fluorescence intensity at Ex/Em ~485/535 nm (green) and Ex/Em ~540/590 nm (red).

      • Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Protocol 2: TMRM Assay for Mitochondrial Membrane Potential

TMRM (Tetramethylrhodamine, Methyl Ester) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • This compound

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP (as a positive control)

  • Black, clear-bottom 96-well plates or imaging dishes

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate or imaging dish and allow them to attach overnight.

  • Treatment:

    • Treat cells with various concentrations of this compound as described in the JC-1 protocol. Include vehicle and positive controls (e.g., 10 µM FCCP for 10-15 minutes).

  • TMRM Staining:

    • Prepare a TMRM working solution of 20-500 nM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type.

    • Remove the treatment medium and add the TMRM-containing medium to the cells.

    • Incubate for 20-30 minutes at 37°C in the dark.

  • Analysis:

    • Fluorescence Microscopy:

      • After incubation, wash the cells twice with warm PBS.

      • Add fresh pre-warmed medium or PBS.

      • Image the cells using a fluorescence microscope with a TRITC filter set (Ex/Em ~549/575 nm). A decrease in fluorescence intensity in treated cells compared to control cells indicates depolarization.

    • Fluorescence Plate Reader:

      • After staining and washing, add 100 µL of PBS or medium to each well.

      • Measure the fluorescence intensity at Ex/Em ~549/575 nm.

      • A decrease in fluorescence intensity in this compound-treated wells compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Conclusion

This compound is a potent inducer of mitochondrial membrane potential dissipation and can be effectively used to study the mechanisms of mitochondrial-mediated apoptosis. The provided protocols offer a framework for researchers to investigate the effects of this compound on mitochondrial health in various cell types. By employing fluorescent probes like JC-1 and TMRM, scientists can quantitatively and qualitatively assess changes in ΔΨm, providing valuable insights into the cellular response to this compound and its potential applications in drug development.

References

Application Notes and Protocols for the Experimental Use of Dihydrochelerythrine in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine, a derivative of the quaternary benzo[c]phenanthridine alkaloid chelerythrine, has demonstrated cytotoxic effects against leukemia cell lines.[1] These application notes provide a comprehensive overview of the experimental use of this compound, focusing on its effects on the human promyelocytic leukemia cell line, HL-60. Detailed protocols for key assays are provided to facilitate further research into its potential as an anti-leukemic agent.

Data Presentation

The following table summarizes the currently available quantitative data on the effects of this compound on the HL-60 leukemia cell line.

ParameterCell LineConcentration (µM)Incubation Time (hours)ResultReference
Cell ViabilityHL-60202453% viability[1]

Note: this compound is reported to be less cytotoxic than its parent compound, Chelerythrine, which has an IC50 of 2.6 µM in HL-60 cells after 4 hours of treatment.[1]

Mechanism of Action

This compound induces a bimodal cell death in HL-60 cells, encompassing both apoptosis and necrosis.[1] The primary mechanism of action involves the induction of the mitochondrial apoptotic pathway. This is characterized by the dissipation of the mitochondrial membrane potential, leading to the activation of initiator caspase-9 and executioner caspase-3.[1] Notably, unlike Chelerythrine, this compound does not significantly elevate the activity of caspase-8, suggesting a pathway independent of extrinsic apoptosis signaling.[1] Furthermore, this compound has been shown to cause an accumulation of cells in the G1 phase of the cell cycle.[1]

Signaling Pathway Diagram

Dihydrochelerythrine_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Targets CellCycle Cell Cycle This compound->CellCycle MMP Dissipation of Mitochondrial Membrane Potential Mitochondrion->MMP Caspase9 Caspase-9 (Inactive) MMP->Caspase9 Caspase9_act Caspase-9 (Active) Caspase9->Caspase9_act Caspase3 Caspase-3 (Inactive) Caspase9_act->Caspase3 Caspase3_act Caspase-3 (Active) Caspase3->Caspase3_act Apoptosis Apoptosis Caspase3_act->Apoptosis G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest

Caption: this compound-induced apoptotic pathway in leukemia cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on leukemia cell lines.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Leukemia Cells (e.g., HL-60) Treatment Treat with this compound (various concentrations and time points) Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT AnnexinV Apoptosis Analysis (Annexin V/PI Staining) Treatment->AnnexinV CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle Caspase Caspase Activity (Colorimetric/Fluorometric Assay) Treatment->Caspase MMP_Assay Mitochondrial Membrane Potential Assay Treatment->MMP_Assay Data_Analysis Analyze Data: - IC50 Values - % Apoptotic/Necrotic Cells - Cell Cycle Distribution - Caspase Fold Change - MMP Changes MTT->Data_Analysis AnnexinV->Data_Analysis CellCycle->Data_Analysis Caspase->Data_Analysis MMP_Assay->Data_Analysis

Caption: General workflow for assessing the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on leukemia cells.

Materials:

  • Leukemia cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only (DMSO) control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control leukemia cells (1 x 10^6 cells per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Add 5 µL of Propidium Iodide staining solution immediately before analysis.

  • Analyze the samples on a flow cytometer.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control leukemia cells (1 x 10^6 cells per sample)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • 70% ice-cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Harvest the cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 1 hour.

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.

Data Analysis:

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

Caspase-9 and Caspase-3 Activity Assay

This protocol measures the activity of key caspases in the apoptotic pathway.

Materials:

  • Treated and control leukemia cells

  • Caspase-9 and Caspase-3 colorimetric or fluorometric assay kits

  • Cell lysis buffer (provided in the kit)

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Follow the specific instructions provided with the commercial caspase activity assay kit.

  • Typically, this involves:

    • Seeding and treating cells in a multi-well plate.

    • Lysing the cells to release intracellular contents.

    • Adding a caspase-specific substrate conjugated to a chromophore or fluorophore.

    • Incubating to allow the active caspase to cleave the substrate, releasing the reporter molecule.

    • Measuring the absorbance or fluorescence using a microplate reader.

  • Calculate the fold-change in caspase activity in treated samples compared to the untreated control.

Limitations and Future Directions

The current body of research on this compound in leukemia is primarily focused on the HL-60 cell line.[1] Further studies are warranted to investigate its efficacy and mechanism of action in a broader panel of leukemia cell lines, including those representing different subtypes of the disease (e.g., Jurkat for T-cell ALL, K562 for CML, THP-1 for AML).

While the involvement of the mitochondrial apoptotic pathway is established, the upstream signaling events and the specific molecular targets of this compound remain to be fully elucidated. Investigating the potential modulation of key leukemia-related signaling pathways, such as PI3K/AKT/mTOR, Wnt/β-catenin, and Notch, could provide a more comprehensive understanding of its anti-leukemic properties and inform its potential for future drug development.

References

Troubleshooting & Optimization

Dihydrochelerythrine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of dihydrochelerythrine (DHC) in aqueous solutions.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Researchers may encounter precipitation when preparing this compound solutions for in vitro and in vivo experiments. This guide provides a structured approach to troubleshoot these issues.

Observed Issue: Precipitation or Cloudiness Upon Dilution of DMSO Stock in Aqueous Buffer

Potential CauseRecommended Action
Low Aqueous Solubility This compound is known to have low solubility in aqueous solutions. The final concentration in your aqueous medium may have exceeded its solubility limit.
pH-Dependent Solubility The solubility of alkaloids like this compound can be highly dependent on the pH of the solution.[1][2]
Rapid Addition of DMSO Stock Adding the concentrated DMSO stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.
Temperature Effects A decrease in temperature upon transferring from a stock solution preparation environment to the experimental setup can reduce solubility.
Buffer Composition Certain ions in the buffer solution may interact with this compound, reducing its solubility.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect to ensure no particulates are present.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions in Aqueous Media

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell culture experiments.

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the sterile aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Perform a serial dilution of the stock solution in the pre-warmed aqueous medium to achieve the desired final concentration.

  • Crucially, add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling. This gradual addition helps to prevent localized supersaturation and precipitation.

  • Visually inspect the final working solution for any signs of precipitation before use.

This compound Solubility Data

Quantitative data on the solubility of this compound in various aqueous buffers is limited in publicly available literature. However, information from suppliers and related studies on similar compounds provides some guidance.

Solvent/BufferReported SolubilityNotes
DMSO 10 mM[3], 20.83 mg/mL (~59.6 mM)[4], 50 mg/mL (~143 mM)[5]This compound is readily soluble in DMSO. It is the recommended solvent for preparing high-concentration stock solutions.
Water 10 mM[3]This value appears to be an outlier, as other sources and the chemical nature of the compound suggest poor aqueous solubility.
Aqueous Buffers (e.g., PBS) Sparingly solubleThe solubility is expected to be low and pH-dependent. For most cell-based assays, the final concentration of DHC is in the low micromolar range.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I added my DMSO stock to my cell culture medium. What should I do?

A1: This is a common issue due to the low aqueous solubility of this compound. Here are several steps you can take to troubleshoot this:

  • Reduce the final concentration: Your target concentration may be too high. Try a lower final concentration.

  • Slow down the dilution: Add the DMSO stock solution very slowly (dropwise) to your pre-warmed aqueous medium while gently vortexing or swirling. This helps to avoid localized high concentrations that can trigger precipitation.

  • Check the DMSO percentage: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to your cells.[6]

  • Adjust the pH of your buffer: The solubility of alkaloids can be pH-dependent. While cell culture media have a fixed pH, for other applications, you could investigate if a slight pH adjustment of your buffer (if experimentally permissible) improves solubility.

Q2: What is the best solvent to dissolve this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.

Q3: Can I prepare a stock solution of this compound in water or PBS?

A3: It is not recommended to prepare high-concentration stock solutions of this compound in water or PBS due to its limited solubility and potential for precipitation over time. Aqueous solutions should be prepared fresh for each experiment by diluting a DMSO stock solution.

Q4: How should I store my this compound solutions?

A4: this compound powder should be stored at 4°C.[3] DMSO stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh before each experiment.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DHC Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Warm dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw DMSO Stock dilute Slow, Dropwise Dilution while swirling thaw->dilute warm_medium Pre-warm Aqueous Medium warm_medium->dilute use Use Immediately in Experiment dilute->use

Workflow for this compound Solution Preparation.
Troubleshooting Logic for this compound Precipitation

G start Precipitation Observed? check_conc Is the final concentration too high? start->check_conc check_dilution Was the DMSO stock added too quickly? check_conc->check_dilution No solution1 Reduce final concentration. check_conc->solution1 Yes check_temp Was the aqueous medium pre-warmed? check_dilution->check_temp No solution2 Add DMSO stock dropwise while gently swirling. check_dilution->solution2 Yes solution3 Pre-warm aqueous medium to experimental temperature. check_temp->solution3 No end_node Precipitation Resolved check_temp->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Troubleshooting Precipitation of this compound.
This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[7] This involves the dissipation of the mitochondrial membrane potential and the activation of key caspases.

G cluster_mito Mitochondrion cluster_caspase Caspase Cascade DHC This compound MMP Dissipation of Mitochondrial Membrane Potential (ΔΨm) DHC->MMP induces CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-Induced Intrinsic Apoptosis Pathway.

References

Dihydrochelerythrine Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrochelerythrine (DHC). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of DHC in cellular experiments. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound (DHC) is a benzophenanthridine alkaloid, a reduced derivative of chelerythrine.[1] Its primary reported activities are centered around its cytotoxic effects in cancer cells. Studies have shown that DHC can induce G1 phase cell cycle arrest, apoptosis, and necrosis.[1] The mechanism of action for these effects is linked to the dissipation of the mitochondrial membrane potential and the activation of the mitochondrial apoptotic pathway.[1] In some cancer cell lines, such as glioblastoma, DHC has been shown to impact the NF-κB/β-catenin and STAT3/IL-6 signaling pathways.

Q2: Is this compound a Protein Kinase C (PKC) inhibitor?

This is a critical point of consideration. Its parent compound, chelerythrine, was initially reported to be a potent and specific inhibitor of Protein Kinase C (PKC).[2][3] However, subsequent studies have contested this, suggesting that the biological effects of chelerythrine may be independent of PKC inhibition.[4] Given the structural similarity, it is crucial for researchers using DHC to be aware of this controversy. If your experimental hypothesis relies on PKC inhibition by DHC, rigorous validation is required.

Q3: What are "off-target" effects and why are they a concern with this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary, intended target. For DHC, while its effects on apoptosis pathways are considered a primary activity in cancer research, it may interact with other kinases, receptors, or enzymes, leading to unexpected biological outcomes. These off-target effects can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the intended mechanism of action.

Q4: At what concentrations are off-target effects with this compound likely to occur?

Off-target effects are generally concentration-dependent. While specific data for this compound is limited, it is a common principle that at higher concentrations, the likelihood of a small molecule interacting with unintended targets increases. It is essential to perform dose-response experiments in your specific cell line to determine the optimal concentration range for your desired effect while minimizing potential off-target activities.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected results that may be due to off-target effects of this compound.

Observed Problem Potential Off-Target Cause Troubleshooting Steps
High cellular toxicity at concentrations expected to be selective for apoptosis induction. DHC may be inhibiting essential cellular kinases or other proteins vital for cell survival, independent of the apoptotic pathway being studied.1. Determine the IC50 for your cell line: Perform a dose-response curve to find the concentration that inhibits cell viability by 50%. Use concentrations at or below this IC50 for your experiments. 2. Perform a Kinase Selectivity Profile: If resources permit, submit DHC for screening against a broad panel of kinases to identify potential off-targets (see Experimental Protocols). 3. Use a structurally unrelated apoptosis inducer: Treat your cells with a different compound known to induce apoptosis through the same pathway. If this compound does not produce the same level of toxicity at equivalent apoptotic induction, it suggests an off-target effect of DHC.
Unexpected changes in a signaling pathway unrelated to apoptosis, NF-κB, or STAT3. DHC may be interacting with an upstream kinase or phosphatase in the unexpected pathway. The historical, though debated, link of the parent compound to PKC inhibition is a key example.1. Review the literature for the parent compound, chelerythrine: While controversial, the reported PKC inhibition could provide a starting point for investigation. 2. Use specific inhibitors for the unexpected pathway: Co-treat cells with DHC and a known inhibitor of the unexpected pathway to see if the phenotype is rescued. 3. Perform a Western blot analysis: Probe for the phosphorylation status of key proteins in the unexpected pathway after DHC treatment.
Inconsistent or non-reproducible experimental results. 1. Compound Instability: DHC may be unstable in your experimental media or sensitive to light. 2. Off-target effects: Variability could be due to differential expression of off-target proteins across cell passages or experimental conditions.1. Prepare fresh stock solutions: Dissolve DHC in a suitable solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. Protect solutions from light. 2. Monitor protein expression: If an off-target is suspected, check its expression level in your cells across different passages.
Observed phenotype does not match the expected outcome of modulating the intended target. The observed effect may be a result of DHC binding to an unknown off-target that is the primary driver of the phenotype.1. Perform a Cellular Thermal Shift Assay (CETSA): This can identify direct binding of DHC to cellular proteins (see Experimental Protocols). 2. Use a genetic approach: If a specific off-target is identified, use siRNA or CRISPR to knock down its expression and see if the DHC-induced phenotype is altered.

Quantitative Data

Due to the limited public data on the off-target profile of this compound, this table focuses on its known cytotoxic activity and the disputed data for its parent compound, chelerythrine.

Compound Parameter Value Cell Line/System Reference
This compoundCytotoxicityReduces viability to 53% at 20 µM after 24hHL-60[1]
ChelerythrineIC50 (Cytotoxicity)2.6 µMHL-60[1]
ChelerythrineKi (PKC Inhibition)0.7 µMRat Brain[2]
ChelerythrinePKC InhibitionPotency and specificity questioned in subsequent studiesVarious[4]

Experimental Protocols

In Vitro Kinase Profiling

This protocol outlines a general approach to screen this compound against a panel of kinases to identify potential off-target interactions.

Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • A commercial kinase profiling service or a panel of purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • ATP solution

  • 96- or 384-well plates

  • Apparatus for detecting kinase activity (e.g., scintillation counter, luminometer)

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO. A common starting concentration for a primary screen is 1 µM and 10 µM.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and its substrate.

  • Add Inhibitor: Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³³P]ATP if using a radiometric assay).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction according to the assay format (e.g., by adding a stop solution or spotting onto a filter membrane).

  • Detection: Quantify the kinase activity in each well. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate. For non-radioactive assays, follow the manufacturer's protocol for signal detection.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentrations of this compound relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a method to assess the direct binding of this compound to its target proteins in a cellular context.

Objective: To identify cellular proteins that are thermally stabilized upon binding to this compound.

Materials:

  • Cultured cells of interest

  • This compound stock solution

  • Vehicle (DMSO)

  • PBS (phosphate-buffered saline) with protease and phosphatase inhibitors

  • Cell lysis buffer (e.g., RIPA buffer)

  • Equipment for heat shock (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies against suspected target proteins and a loading control

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Wash cells with ice-cold PBS and scrape them into PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction). Determine and normalize the protein concentration of all samples.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting to detect the amount of the soluble target protein at each temperature.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve (the temperature at which the protein denatures) to a higher temperature in the DHC-treated samples compared to the vehicle-treated samples indicates direct binding.

Visualizations

DHC_Known_Signaling DHC This compound Mitochondria Mitochondria DHC->Mitochondria induces dissipation of membrane potential NFkB_pathway NF-κB Pathway DHC->NFkB_pathway modulates STAT3_pathway STAT3/IL-6 Pathway DHC->STAT3_pathway modulates Cell_Cycle Cell Cycle DHC->Cell_Cycle Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G1_Arrest G1 Phase Arrest Cell_Cycle->G1_Arrest Proliferation Cell Proliferation G1_Arrest->Proliferation inhibits

Caption: Known signaling pathways affected by this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Result with DHC Check_Concentration Is DHC concentration within optimal range? Start->Check_Concentration Dose_Response Perform Dose-Response (IC50 determination) Check_Concentration->Dose_Response No Review_Literature Review Literature for Parent Compound (Chelerythrine) Check_Concentration->Review_Literature Yes Dose_Response->Check_Concentration Hypothesize_Off_Target Hypothesize Potential Off-Target Pathway Review_Literature->Hypothesize_Off_Target Validate_Off_Target Validate Off-Target Interaction Hypothesize_Off_Target->Validate_Off_Target Kinase_Profiling Kinase Profiling Validate_Off_Target->Kinase_Profiling CETSA CETSA Validate_Off_Target->CETSA Genetic_Validation Genetic Validation (siRNA/CRISPR) Validate_Off_Target->Genetic_Validation Conclusion Attribute Phenotype to On- or Off-Target Effect Validate_Off_Target->Conclusion PKC_Controversy Chelerythrine Chelerythrine (Parent compound of DHC) PKC_Inhibition Potent & Specific PKC Inhibition Chelerythrine->PKC_Inhibition PKC_Independent Biological Effects are PKC-Independent Chelerythrine->PKC_Independent Conclusion Caution Advised: Mechanism may not be PKC-dependent. Requires rigorous validation. PKC_Inhibition->Conclusion PKC_Independent->Conclusion Initial_Reports Initial Reports (e.g., Herbert et al., 1990) Initial_Reports->PKC_Inhibition supported Subsequent_Studies Subsequent Studies (e.g., benchmarking against other inhibitors) Subsequent_Studies->PKC_Independent supported

References

avoiding Dihydrochelerythrine experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrochelerythrine (DHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding experimental artifacts and to offer troubleshooting support for common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound (DHC) is a benzophenanthridine alkaloid found in plants such as Macleaya microcarpa and Bocconia arborea.[1][2] It is a derivative of the more commonly studied alkaloid, Chelerythrine. DHC exhibits a range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] Its anticancer effects are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]

Q2: What are the known mechanisms of action for this compound's cytotoxic effects?

A2: this compound's cytotoxic effects are linked to its ability to induce apoptosis through the mitochondrial pathway. This involves the dissipation of the mitochondrial membrane potential and the activation of caspases, which are key enzymes in the apoptotic cascade.[3] Additionally, both this compound and its parent compound, Chelerythrine, can cause cell cycle arrest, typically at the G1 phase, preventing cancer cells from proliferating.[3]

Q3: Is this compound a known Protein Kinase C (PKC) inhibitor?

A3: this compound is structurally related to Chelerythrine, which is a known potent and specific inhibitor of Protein Kinase C (PKC).[4] While DHC is the reduced form of Chelerythrine, it is important for researchers to be aware of the potential for PKC inhibition as an on-target or off-target effect in their experiments.

Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A4: Pan-Assay Interference Compounds (PAINS) are chemical compounds that appear as frequent hitters (promiscuous) in many different assays. They often produce false-positive results due to a variety of mechanisms not related to specific target inhibition, such as chemical reactivity, aggregation, or interference with assay signals. Natural products, due to their complex structures, can sometimes be flagged as PAINS. While there is no definitive classification of this compound as a PAIN, its structural features, including a planar aromatic system, warrant careful validation of any observed activity to rule out non-specific effects.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media
  • Question: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium or assay buffer. How can I resolve this?

  • Answer: This is a common issue with hydrophobic compounds. Here are several steps you can take to improve solubility:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

    • Use a Co-solvent: In some biochemical assays, the use of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final buffer might help. However, this must be validated for compatibility with your specific assay.

    • Sonication and Warming: Briefly sonicating the solution or warming it to 37°C can help dissolve small precipitates. However, be cautious with warming as it could potentially degrade the compound.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.

    • Pre-warmed Media: Add the DHC stock solution to pre-warmed (37°C) media while gently vortexing to facilitate mixing and dissolution.

Issue 2: Suspected Fluorescence Interference in Assays
  • Question: I am using a fluorescence-based assay (e.g., for cell viability or kinase activity) and suspect my this compound is interfering with the signal. How can I confirm and mitigate this?

  • Answer: Benzophenanthridine alkaloids, including the closely related Chelerythrine, are known to be fluorescent, and their fluorescence can be influenced by the solvent environment and pH.[5][6][7] This intrinsic fluorescence can lead to false-positive or false-negative results.

    • Confirmation of Interference:

      • Run a Compound-Only Control: Prepare a sample containing only your assay buffer and this compound at the highest concentration used in your experiment. Measure the fluorescence using the same excitation and emission wavelengths as your assay. A significant signal indicates autofluorescence.

      • Quenching Check: Prepare a sample with your fluorescent probe and a sample with both the probe and this compound. A decrease in signal in the presence of DHC suggests quenching.

    • Mitigation Strategies:

      • Use Red-Shifted Dyes: The intrinsic fluorescence of many natural products is more pronounced in the blue-green region of the spectrum.[8][9] Switching to fluorescent probes that excite and emit at longer wavelengths (red or far-red) can often reduce interference.[8]

      • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the compound-only control from your experimental readings.

      • Change Assay Readout: If interference is severe, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance. However, be aware that colored compounds can also interfere with absorbance assays.

      • Time-Resolved Fluorescence (TRF): TRF assays can help reduce background fluorescence by introducing a delay between excitation and emission detection.

Issue 3: Inconsistent Results and Compound Instability
  • Question: I am observing variability in my results between experiments. Could this compound be degrading in my experimental setup?

  • Answer: Yes, the stability of this compound can be a concern, especially in aqueous solutions and over long incubation times. Studies on the related compound Chelerythrine show that it can undergo structural transformations in different solvents and at varying pH levels.[5][6][7] Furthermore, this compound can be metabolized by cells into various products.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.

      • Protect from Light: Store stock solutions and experimental plates protected from light, as many alkaloids are light-sensitive.

      • Assess Stability: To definitively assess stability, you can incubate this compound in your cell culture media or assay buffer for the duration of your experiment. At different time points, analyze the samples by HPLC to quantify the amount of intact compound remaining.

      • Consider Interconversion: Be aware of the potential for in vitro and in vivo interconversion between this compound and Chelerythrine.[10] This could lead to a mixed population of active compounds in your experiment.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure TimeAssayReference
HL-60Human Promyelocytic Leukemia>20 µM24hMTT[3]
HCT8Human Colon Cancer1.4Not SpecifiedNot Specified[2]
BGC-823Human Gastric Cancer0.4Not SpecifiedNot Specified[2]
A2780Human Ovarian Cancer3.5Not SpecifiedNot Specified[2]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.

Table 2: Spectral Properties of the Related Benzophenanthridine Alkaloid, Chelerythrine
Solvent/ConditionExcitation Max (nm)Emission Max (nm)Reference
Methanol279400[7]
Acidic Methanol270, 315550[7]
Aqueous (pH > 6)279410[5][6]
Aqueous (acidic/neutral)Not Specified550[5][6]

This data for Chelerythrine suggests that the spectral properties of this compound are likely to be sensitive to the experimental environment.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest DHC concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay (Luminescence-Based)

This protocol is adapted from a general luminescence-based kinase assay (e.g., ADP-Glo™) and can be used to assess the inhibitory effect of this compound on PKC activity.

Materials:

  • Purified recombinant human PKC isozyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • PKC substrate peptide

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in the Kinase Assay Buffer. Ensure the final DMSO concentration is non-inhibitory to the enzyme (typically ≤1%).

  • Assay Plate Setup: Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.

  • Enzyme Addition: Add 10 µL of the PKC enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of PKC activity for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

G Proposed Signaling Pathway of this compound-Induced Apoptosis DHC This compound Mito Mitochondrial Membrane Potential Dissipation DHC->Mito induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat Cells with DHC Seed->Treat Prepare_DHC Prepare DHC Serial Dilutions Prepare_DHC->Treat Incubate Incubate for Desired Time Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability and IC50 Read->Calculate

Caption: General workflow for a cell viability assay.

G Troubleshooting Fluorescence Assay Interference node_result node_result start Unexpected Fluorescence Signal check_auto Run Compound- Only Control start->check_auto is_auto Signal in Control? check_auto->is_auto autofluorescent Compound is Autofluorescent is_auto->autofluorescent Yes check_quench Run Probe + Compound Control is_auto->check_quench No is_quench Signal Decreased? check_quench->is_quench quenching Compound is Quenching is_quench->quenching Yes no_interference No Direct Interference is_quench->no_interference No

Caption: Decision tree for troubleshooting fluorescence assay interference.

References

Dihydrochelerythrine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrochelerythrine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, as well as to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a benzophenanthridine alkaloid. It is a reduction product of chelerythrine and is known to exhibit a range of biological activities, including antifungal and anticancer properties. A primary area of research is its ability to induce apoptosis (programmed cell death) in cancer cells, often through the mitochondrial pathway.[1]

Q2: How should I store this compound powder?

For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years.[2] Some suppliers also suggest storage at 4°C for up to two years.

Q3: What are the recommended conditions for storing this compound in solution?

Once dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for a stability of up to one year. For shorter-term storage of up to one month, -20°C is also acceptable.

Q4: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is oxidation, which converts it back to chelerythrine. This process can be influenced by factors such as the polarity of the solvent and exposure to oxidizing agents.

Q5: How does pH affect the stability of this compound?

While specific data for this compound is limited, the stability of the closely related compound, chelerythrine, is known to be pH-dependent. Chelerythrine exists in a charged iminium form in acidic to neutral conditions (pH 1-6) and converts to a neutral alkanolamine form in alkaline conditions (pH 8.5-11).[1][3] It is highly probable that the stability of this compound is also influenced by pH, with extreme pH values potentially accelerating degradation.[4]

Q6: Is this compound sensitive to light?

Yes, like many complex organic molecules, this compound may be sensitive to light.[5][6] Photostability studies are recommended to assess its stability under specific experimental light conditions. It is advisable to protect solutions from direct light exposure by using amber vials or by covering the containers.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and experimental use of this compound.

Problem Possible Cause Suggested Solution
Inconsistent or unexpected experimental results Degradation of this compound in solution.Prepare fresh solutions before each experiment. Ensure proper storage of stock solutions at -80°C in airtight containers. Avoid repeated freeze-thaw cycles.
Inaccurate concentration of the working solution.Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV.
Precipitation of the compound in aqueous buffer Poor aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is low enough to be tolerated by your experimental system but high enough to maintain solubility. Sonication may aid in dissolution.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Compare the chromatogram of a fresh sample with the aged or stressed sample. The primary degradation product is likely chelerythrine. Further degradation may lead to other minor products.
Contamination of the sample or mobile phase.Ensure the purity of the solvents and reagents used. Filter all samples and mobile phases before use.
Poor peak shape or resolution in HPLC Inappropriate mobile phase pH.The ionization state of this compound is pH-dependent. Optimize the pH of the mobile phase to achieve better peak shape. A pH in the acidic range is often a good starting point for alkaloids.
Column degradation.Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column with a strong solvent or replace it.

Data on this compound Stability

The following table summarizes the recommended storage conditions for this compound.

Form Storage Temperature Reported Stability Source
Powder-20°C2-3 years[2]
Powder4°C2 years-
In Solvent (e.g., DMSO)-80°C1 year-
In Solvent (e.g., DMSO)-20°C1 month-

Note: Stability can be dependent on the specific solvent and concentration. It is always recommended to perform your own stability assessments for critical applications.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[7]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time.[7]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.[8]

  • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 70°C).

  • Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[9]

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2 for a general approach).

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control.

  • Identify and characterize any significant degradation products.

Protocol 2: General Approach for Developing a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.[10]

1. Instrument and Columns:

  • A standard HPLC system with a UV/Vis or photodiode array (PDA) detector.

  • A reversed-phase C18 column is a common starting point for alkaloid analysis.

2. Mobile Phase Selection:

  • A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • The pH of the aqueous buffer is a critical parameter for the separation of alkaloids. An acidic pH (e.g., 3-5) is often a good starting point.

  • A gradient elution is usually necessary to separate the main compound from its degradation products.

3. Method Optimization:

  • Inject a mixture of stressed samples to observe the separation of this compound from its degradation products.

  • Optimize the mobile phase composition, gradient program, and flow rate to achieve adequate resolution between all peaks.

  • The detection wavelength should be chosen at the maximum absorbance of this compound.

4. Method Validation:

  • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

Visualizations

This compound Degradation and Analysis Workflow

Workflow for this compound Stability Assessment cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis cluster_3 Data Evaluation stock This compound Stock Solution acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidation Oxidation (H2O2) stock->oxidation Expose to thermal Thermal Stress stock->thermal Expose to photo Photostability stock->photo Expose to hplc Stability-Indicating HPLC acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze degradation_products Identify Degradation Products (e.g., Chelerythrine) hplc->degradation_products quantification Quantify this compound (% Degradation) hplc->quantification

This compound Stability Assessment Workflow
Conceptual Signaling Pathway of this compound-Induced Apoptosis

This compound, similar to its parent compound chelerythrine, is known to induce apoptosis through the mitochondrial (intrinsic) pathway.[1] This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors.

Conceptual Mitochondrial Apoptosis Pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Cellular Outcome This compound This compound bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial Apoptosis Pathway

References

troubleshooting inconsistent results with Dihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Dihydrochelerythrine (DHC). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I dissolve this compound?

    • A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO. Gentle warming and sonication can aid in complete dissolution.

  • Q2: What are the optimal storage conditions for this compound?

    • A2: Solid this compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Q3: I'm observing precipitation when I add my DHC-DMSO stock to the cell culture medium. What should I do?

    • A3: Precipitation can occur if the final DMSO concentration is too high or if the compound's solubility limit in the aqueous medium is exceeded. To troubleshoot this:

      • Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%, with 0.1% being ideal for most cell lines to avoid solvent-induced cytotoxicity.

      • When diluting the DMSO stock, add it to the medium with gentle mixing or vortexing to ensure rapid and even dispersion.

      • Consider pre-warming the cell culture medium to 37°C before adding the DHC stock solution.

Experimental Inconsistencies

  • Q4: My IC50 values for this compound vary between experiments. What could be the cause?

    • A4: Inconsistent IC50 values are a common issue and can arise from several factors:

      • Compound Stability: this compound may degrade in cell culture medium at 37°C over the course of a long incubation period. This would lead to a decrease in the effective concentration of the compound. It is advisable to perform a stability test of DHC in your specific cell culture medium.

      • Cell-Related Factors: Variations in cell passage number, cell seeding density, and the growth phase of the cells can all impact their sensitivity to DHC. It is crucial to standardize these parameters across experiments.

      • Assay Conditions: Differences in incubation time, the type of assay used (e.g., MTT, XTT, LDH), and even the brand of microplates can contribute to variability.

      • DMSO Concentration: As mentioned, the final DMSO concentration should be kept consistent across all wells, including vehicle controls.

  • Q5: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?

    • A5: While this compound is expected to be cytotoxic to cancer cells, unexpectedly high toxicity could be due to:

      • Off-Target Effects: Like many kinase inhibitors, DHC may have off-target effects on other essential cellular proteins, leading to cytotoxicity that is independent of its primary mechanism of action.

      • Cell Line Sensitivity: The particular cell line you are using may be exceptionally sensitive to DHC.

      • Compound Purity: Although typically supplied at high purity (≥98%), impurities could contribute to enhanced cytotoxicity.

  • Q6: The biological activity of my this compound seems to decrease over time. Why is this happening?

    • A6: A loss of biological activity is often linked to compound stability. This compound, like its parent compound chelerythrine, may be susceptible to degradation when exposed to light, high temperatures, or non-optimal pH conditions. To mitigate this, always store stock solutions properly and prepare fresh dilutions for each experiment.

Data Summary

Table 1: Reported Cytotoxic Activity of this compound

Cell LineAssayIncubation TimeIC50 / % ViabilityReference
HL-60 (Human promyelocytic leukemia)MTT24 hours53% viability at 20 µM[1]
HCT8 (Human colon cancer)Not specifiedNot specified1.4 µM[2]
BGC-823 (Human gastric cancer)Not specifiedNot specified0.4 µM[2]
A2780 (Human ovarian cancer)Not specifiedNot specified3.5 µM[2]

Note: IC50 values can vary significantly based on experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Under sterile conditions, dissolve the appropriate amount of DHC in high-purity, anhydrous DMSO to create a 10 mM stock solution.

    • Mix thoroughly by vortexing. Gentle warming (37°C) can be applied if necessary to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the DHC stock solution at room temperature.

    • In a laminar flow hood, perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the medium does not exceed 0.5% (v/v).

    • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the highest concentration of DHC used.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

  • Preparation:

    • Prepare a solution of this compound in your complete cell culture medium (including serum) at the highest concentration you plan to use in your experiments.

    • Also, prepare a control sample of the medium without DHC.

  • Incubation:

    • Incubate both the DHC-containing medium and the control medium under your standard experimental conditions (e.g., 37°C, 5% CO2) in sterile, sealed tubes.

  • Sample Collection:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from both the DHC-containing and control media. The t=0 sample should be collected immediately after preparation.

  • Analysis:

    • Analyze the collected samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the parent DHC compound.

    • A decrease in the peak area corresponding to DHC over time indicates degradation.

Protocol 3: Cytotoxicity Assay using MTT

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare DHC Stock in DMSO prep_working Prepare Working Solutions in Medium prep_stock->prep_working seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with DHC or Vehicle Control seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

General workflow for a cytotoxicity assay.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest DHC This compound mito Mitochondrial Membrane Potential Dissipation DHC->mito induces g1_arrest G1 Phase Arrest DHC->g1_arrest induces cas9 Caspase-9 Activation mito->cas9 leads to cas3 Caspase-3 Activation cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Proposed signaling pathway for this compound.

troubleshooting_logic cluster_compound Compound Integrity cluster_cells Cell Culture Conditions cluster_assay Assay Parameters start Inconsistent Results Observed check_solubility Verify Solubility & Purity start->check_solubility check_passage Standardize Passage Number & Seeding Density start->check_passage check_incubation Standardize Incubation Time start->check_incubation check_stability Assess Stability in Medium check_solubility->check_stability end_node Consistent Results check_dmso Confirm Final DMSO Concentration check_passage->check_dmso check_reagents Verify Reagent Quality & Handling check_incubation->check_reagents

Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing Dihydrochelerythrine Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate interference from Dihydrochelerythrine (DHC) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound (DHC) is a benzophenanthridine alkaloid derived from plants.[1] Like many small molecules with aromatic ring structures, DHC is intrinsically fluorescent, meaning it can absorb and emit light.[2] This property can lead to assay interference in two primary ways:

  • Autofluorescence: DHC's own fluorescence can be detected by the instrument, creating a high background signal that can mask the signal from your intended fluorescent probe.[3]

  • Spectral Overlap: The excitation and/or emission spectra of DHC can overlap with those of your experimental fluorophores (e.g., GFP, YFP, Alexa Fluor dyes), leading to signal bleed-through and inaccurate quantification.

Q2: What are the fluorescent properties of this compound?

A2: The fluorescence of DHC is highly dependent on the solvent and pH of the environment. Its fluorescence spectra can shift, which is a critical consideration when designing your experiment. For detailed spectral data, please refer to the "Quantitative Data Summary" section below.

Q3: How can I determine if this compound is interfering with my assay?

A3: To ascertain if DHC is the source of interference, you should run the following controls:

  • Compound-only control: Measure the fluorescence of DHC in your assay buffer at the same concentration used in your experiment, without your fluorescent probe or cells. A significant signal indicates autofluorescence.

  • Unstained cell/sample control with DHC: This will show the combined background fluorescence from both your sample and DHC.

  • Cell-free quenching control: If you suspect quenching, measure the fluorescence of your probe with and without DHC in the assay buffer. A decrease in your probe's signal in the presence of DHC suggests quenching.[4]

Q4: Can this compound affect the biological pathways I am studying?

A4: Yes. This compound and its parent compound, Chelerythrine, are biologically active. Chelerythrine is a known potent inhibitor of Protein Kinase C (PKC).[5][6] Both compounds have been shown to induce apoptosis and affect the cell cycle.[7] It is crucial to consider these biological effects when interpreting your results.

Troubleshooting Guides

Problem 1: High Background Fluorescence

Possible Cause: Autofluorescence from this compound.

Solutions:

SolutionDescriptionWhen to Use
Switch to Red-Shifted Fluorophores DHC's primary fluorescence is in the blue-green region of the spectrum. Using fluorophores that excite and emit in the far-red or near-infrared (e.g., Alexa Fluor 647, Cy5) can significantly reduce spectral overlap and background.[2]When significant spectral overlap is confirmed and your instrumentation supports far-red detection.
Spectral Unmixing If you are using a confocal microscope with a spectral detector, you can acquire the emission spectrum of DHC alone and use software to computationally subtract its contribution from your experimental images.For microscopy applications where physical separation of signals is not possible.
Optimize Assay Buffer The fluorescence of DHC is pH and solvent-dependent.[8] Experiment with different buffer formulations to find conditions that minimize DHC's fluorescence while maintaining your assay's performance.When minor adjustments to the assay environment are feasible without compromising the biological question.
Reduce DHC Concentration If biologically permissible, lowering the concentration of DHC will proportionally reduce its autofluorescence.When the effective concentration range of DHC in your experiment allows for a reduction.
Problem 2: Inaccurate Signal Quantification

Possible Cause: Spectral overlap between this compound and your fluorescent probe (e.g., GFP, YFP).

Solutions:

SolutionDescriptionWhen to Use
Use Narrowband Filters Employing filters with narrow bandwidths for both excitation and emission can help to better isolate the signal from your probe and reduce the collection of DHC's fluorescence.When your instrument allows for the use of custom or high-specificity filter sets.
Time-Resolved Fluorescence (TRF) If your instrumentation supports it, TRF can distinguish between the short-lifetime fluorescence of DHC and the long-lifetime fluorescence of specific TRF probes.For plate-based assays where TRF-compatible probes can be used.
Control for Inner Filter Effect At high concentrations, DHC may absorb the excitation or emission light of your fluorophore. This can be assessed by measuring the absorbance spectrum of DHC.[4]When using high concentrations of DHC.

Quantitative Data Summary

The following table summarizes the approximate excitation and emission maxima of this compound and its related compounds under different conditions. These values are critical for assessing potential spectral overlap with other fluorophores.

Compound/ConditionExcitation Max (nm)Emission Max (nm)Reference
DHC/ECH in Methanol279400[8]
DHC/ECH in Acidic Methanol (0.01 M H+)270 / 315550[8]
DHC/ECH in Aqueous Solution (pH > 6.0)279406-410[8]
Common Green Fluorescent Protein (GFP)~488~509[9]
Common Yellow Fluorescent Protein (YFP)~514~527[10]

Experimental Protocols

Protocol 1: Minimizing DHC Interference in Immunofluorescence

This protocol provides a step-by-step guide to reduce the impact of DHC autofluorescence in immunofluorescence experiments.

  • Cell Culture and Treatment:

    • Culture and treat your cells with this compound as required by your experimental design.

  • Fixation:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Avoid glutaraldehyde-based fixatives, as they can increase autofluorescence.

  • Permeabilization:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation:

    • Incubate with your primary antibody diluted in blocking buffer according to the manufacturer's recommendations, typically overnight at 4°C.

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate with a far-red-conjugated secondary antibody (e.g., Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Counterstaining and Mounting:

    • Counterstain nuclei with a suitable dye if required. Mount coverslips using an anti-fade mounting medium.

  • Imaging:

    • Image using appropriate laser lines and emission filters for your chosen far-red fluorophore. Be sure to include an "unstained, DHC-treated" control to assess the remaining background fluorescence.

Visualizations

Signaling Pathways

This compound's parent compound, Chelerythrine, is a known inhibitor of Protein Kinase C (PKC), which can impact downstream signaling pathways such as NF-κB and Nrf2. While DHC's direct interactions are still under investigation, it is plausible that it shares similar mechanisms.

PKC_NFkB_Pathway DHC This compound PKC PKC DHC->PKC Inhibition IKK IKK PKC->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB p65 p50 IκBα IkB->NFkB_IkB NFkB_p65_p50 p65 p50 NFkB_p65_p50->NFkB_IkB:p65 Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_IkB->NFkB_p65_p50 IκBα Degradation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Nrf2_Pathway DHC This compound ROS Oxidative Stress (ROS) DHC->ROS Modulation? Nrf2_Keap1 Nrf2 Keap1 ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_Keap1->Nrf2 ARE ARE Nucleus->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activation

References

Dihydrochelerythrine Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability assays involving Dihydrochelerythrine (DHC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DHC) is a derivative of the quaternary benzo[c]phenanthridine alkaloid chelerythrine.[1] Its primary mechanism of action involves inducing a bimodal cell death, encompassing both apoptosis and necrosis, in various cancer cell lines, such as human promyelocytic leukemia HL-60 cells.[1][2] DHC triggers the mitochondrial apoptotic pathway, which is characterized by the dissipation of the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3.[1] Additionally, DHC can arrest the cell cycle in the G1 phase.[1] Unlike its parent compound, chelerythrine, DHC does not significantly elevate the activity of caspase-8.[1]

Q2: I am planning to test the cytotoxicity of this compound. Which cell viability assay should I start with?

For initial screening and to avoid potential compound-related artifacts, an ATP-based luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is highly recommended. These assays measure ATP, a key indicator of metabolically active cells, and are generally less susceptible to interference from colored or fluorescent compounds.[3][4] ATP-based assays are known for their high sensitivity and rapid results.[3][5] A secondary, confirmatory assay based on a different principle, such as a lactate dehydrogenase (LDH) release assay which measures membrane integrity, should be used to validate the primary findings.[6]

Q3: How should I prepare and handle this compound for cell culture experiments?

This compound and its analogs can be hydrophobic and sparingly soluble in aqueous solutions.[4] To ensure proper solubilization and avoid precipitation, follow these steps:

  • Stock Solution: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[4]

  • Working Dilutions: Prepare fresh serial dilutions for each experiment. When making the final dilution in your cell culture medium, pre-warm the medium to 37°C.[4]

  • Addition to Medium: Add the DHC stock solution to the pre-warmed medium dropwise while gently vortexing or swirling. This rapid dispersion helps prevent the compound from precipitating.[4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and controls, and kept at a non-toxic level, typically ≤ 0.5%.[4]

Troubleshooting Guide

Q1: My MTT or MTS assay results are inconsistent or show an unexpected increase in viability at high DHC concentrations. What is causing this?

Possible Cause: This is a common issue when working with plant-derived alkaloids like DHC.[4] The discrepancy may be due to:

  • Optical Interference: As a colored compound, DHC may absorb light at the same wavelength used to measure the formazan product (typically 570 nm), leading to artificially high absorbance readings.[4]

  • Chemical Interference: The compound may have reducing properties that directly convert the tetrazolium salt (MTT, MTS, XTT) to formazan in a cell-free environment, which falsely indicates viable cells.[4][7]

Troubleshooting Steps:

  • Run an Interference Control: Set up wells containing culture medium and the same concentrations of DHC used in your experiment, but without any cells. Add the tetrazolium reagent and the solubilization buffer as you would normally. If you measure an absorbance signal, it indicates direct interference.[4]

  • Switch to an Alternative Assay: It is strongly recommended to use an assay with a different detection method that is less prone to such artifacts.[4] Good alternatives are summarized in the table below.

Q2: I'm observing high background fluorescence in my Resazurin (Alamar Blue) assay. How can I fix this?

Possible Cause:

  • Compound Autofluorescence: DHC may be intrinsically fluorescent, emitting light near the same wavelength as resorufin, the product of resazurin reduction.

  • Over-incubation: Extended incubation times with the resazurin reagent can lead to cytotoxicity and non-specific signal generation.[8]

Troubleshooting Steps:

  • Measure Compound Fluorescence: In a cell-free setup, measure the fluorescence of DHC in the assay medium at the excitation/emission wavelengths used for resorufin (typically ~560 nm Ex / ~590 nm Em).[8] If the signal is high, this assay may not be suitable.

  • Optimize Incubation Time: Perform a time-course experiment to find the shortest incubation time that provides a sufficient signal-to-noise ratio.[8]

  • Consider Alternatives: If autofluorescence is a significant problem, switch to a non-fluorescent method like an ATP-based luminescent assay or an SRB colorimetric assay.[3][9]

Q3: My viability assay results (e.g., ATP levels) show a decrease, but I don't see significant cell death under the microscope. Why is there a discrepancy?

Possible Cause:

  • Mitochondrial Dysfunction: DHC is known to affect mitochondrial function.[1] A compound can impair mitochondrial metabolism (leading to a drop in ATP) before it compromises cell membrane integrity or induces the morphological hallmarks of apoptosis or necrosis.[10][11]

  • Cytostatic vs. Cytotoxic Effects: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations or time points. Assays measuring metabolic activity can decrease in response to either effect.[12]

Troubleshooting Steps:

  • Employ a Multi-Parametric Approach: Do not rely on a single assay. Combine a metabolic assay (like ATP measurement) with a true cytotoxicity assay that measures membrane integrity (like LDH release or a DNA-binding dye assay).

  • Perform a Time-Course Experiment: Analyze cell viability and cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.

  • Use Apoptosis Assays: To confirm the mechanism of cell death, use specific apoptosis assays such as Annexin V/PI staining or caspase activity assays.[1]

Data Presentation

Table 1: Comparison of Common Cell Viability and Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages & Potential DHC Interference
Tetrazolium Reduction (MTT, MTS, XTT)Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[9][13]Inexpensive, well-established.[13]High risk of interference. DHC's color can interfere with absorbance readings. The compound may also directly reduce the reagent.
Resazurin Reduction (Alamar Blue)Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[3][14]More sensitive than tetrazolium assays; homogeneous format.[3][8]Risk of interference. DHC may have intrinsic fluorescence.
ATP-Based Assay (e.g., CellTiter-Glo®)Measures ATP levels via a luciferase-luciferin reaction, which generates a luminescent signal.[3][14]Highly sensitive, rapid, and less prone to optical interference.[5][14]Can be more expensive; indirect measure of viability that reflects metabolic state.
Protease Viability Assay (e.g., CellTiter-Fluor™)A cell-permeable substrate is cleaved by proteases in viable cells to generate a fluorescent signal.[5][14]Homogeneous format; allows for multiplexing with other assays.[14]Potential for fluorescence interference from DHC.
LDH Cytotoxicity Assay Measures lactate dehydrogenase (LDH) released from cells with compromised membranes.[6][15]Directly measures cytotoxicity/cell death.Does not measure cytostatic effects; compound may inhibit LDH enzyme activity.[7][12]
DNA-Binding Dyes (e.g., CellTox™ Green, DRAQ7®)Dyes that are excluded by live cells but enter dead cells and fluoresce upon binding to DNA.[16][17]Directly measures cytotoxicity; suitable for real-time analysis and HCS.[17]Potential for fluorescence interference from DHC.
Sulforhodamine B (SRB) Assay SRB dye binds stoichiometrically to cellular proteins; the amount of bound dye is proportional to cell mass.[9]Less affected by metabolic or mitochondrial interference; endpoint is stable.[9]Requires cell fixation; multiple washing steps can be cumbersome.[9]

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol provides a general workflow for assessing cell viability by measuring ATP levels.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the ATP assay reagent to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 from the ATP Assay protocol. It is crucial to include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis solution (provided with the kit) 45 minutes before the end of the experiment.

    • Compound Control: DHC in medium without cells to check for interference with the LDH enzyme or assay components.

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5-10 minutes to pellet the cells.[15]

  • Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.[15]

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Stop Reaction: Add the stop solution provided in the kit.[6]

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Visualizations

DHC_Apoptosis_Pathway DHC This compound Mito Mitochondrial Dysfunction DHC->Mito G1Arrest G1 Cell Cycle Arrest DHC->G1Arrest MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Casp9 Caspase-9 Activation MMP->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis Assay_Troubleshooting_Workflow Start Inconsistent Results with Colorimetric/Fluorometric Assay? Control Run Cell-Free Interference Control (Compound + Reagent) Start->Control Interference Interference Detected? Control->Interference Alternative Switch to Alternative Assay (e.g., ATP-based, LDH, SRB) Interference->Alternative Yes Optimize Optimize Assay Parameters (Incubation Time, Conc.) Interference->Optimize No Validate Validate with Orthogonal Assay (e.g., Pair Metabolic + Cytotoxicity) Alternative->Validate Optimize->Validate End Reliable Data Validate->End

References

addressing Dihydrochelerythrine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Dihydrochelerythrine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound is a hydrophobic and lipophilic compound, which means it has poor solubility in aqueous solutions like cell culture media.[1][2] Precipitation, often referred to as the compound "crashing out," typically happens when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium.[2][3] This abrupt change in solvent composition drastically reduces the solubility of this compound, causing it to form a visible precipitate.[3]

Several factors can trigger or exacerbate this issue:

  • High Final Concentration: The intended final concentration of this compound in the media may surpass its solubility limit.[3]

  • Solvent Shock: Rapidly diluting the concentrated DMSO stock solution into the aqueous media can cause a localized high concentration of the compound, leading to immediate precipitation.[3]

  • Low Temperature: Cell culture media is often stored refrigerated. Adding the compound to cold media can decrease its solubility.[4]

  • Media Components: Interactions with salts, proteins, and other components in the media can reduce the compound's solubility.[3]

  • pH Shifts: The pH of the media can influence the charge and conformation of this compound, potentially affecting its solubility.[5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro experiments.[6][7] It is crucial to create a high-concentration stock solution in DMSO. This allows for the addition of a very small volume to the cell culture medium, which minimizes the final DMSO concentration.[4]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%.[4] The tolerance to DMSO can differ between cell lines, so it is advisable to conduct a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q4: Can I pre-mix this compound in a large volume of media and store it?

A4: It is not recommended to store diluted aqueous solutions of this compound. Precipitation can occur over time, even if it's not immediately visible.[2] It is best practice to prepare fresh dilutions of the compound in your cell culture medium for each experiment.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent it?

Answer: This is a classic case of "solvent shock," where the rapid dilution of the hydrophobic compound from an organic solvent into an aqueous solution causes it to precipitate.[3] The following steps can help you troubleshoot and prevent this issue.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous media.[3]Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.[4]
Rapid Dilution ("Solvent Shock") Adding the concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[3]Perform a serial or stepwise dilution of the stock solution in pre-warmed (37°C) culture media.[4] Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.[3]
Low Media Temperature Adding the compound to cold media can decrease its solubility.[4]Always use pre-warmed (37°C) cell culture media for making your dilutions.[4]
High Final Solvent Concentration While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[4]
Issue 2: Delayed Precipitation or Cloudiness in Culture Plates

Question: My this compound solution appeared clear when I added it to the media, but after a few hours or days in the incubator, I see a precipitate or the media looks cloudy. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture over time.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[4]Minimize the time that culture vessels are outside the incubator.[5]
pH Shift in Media The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[5]Ensure your media is properly buffered for the CO2 concentration in your incubator.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[3]Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. Increasing the serum percentage (e.g., from 5% to 10% FBS) can sometimes help, as serum proteins like albumin can bind to and solubilize compounds.[3]
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[4]Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[8]
Cellular Metabolism As cells metabolize, they can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[4]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Pre-warm Media: Place an aliquot of your complete culture medium in a 37°C incubator for at least 30 minutes.[3]

  • Prepare Serial Dilutions: a. In a series of microcentrifuge tubes, add 1 mL of the pre-warmed medium to each. b. To the first tube, add the this compound stock solution to achieve the highest desired concentration (e.g., for a 100 µM final concentration, add 10 µL of a 10 mM stock into 1 mL of medium). Add the stock dropwise while gently vortexing.[3] c. Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next, and so on.

  • Incubate and Observe: Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your experiment (e.g., 24 hours).

  • Assess Precipitation: Visually inspect each dilution for any signs of cloudiness or precipitate.[5] For a more quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance is indicative of precipitation.[5] The highest concentration that remains clear is your maximum soluble concentration.

Protocol 2: Recommended Method for Preparing this compound Working Solutions

This protocol minimizes the risk of precipitation when preparing your final working solution of this compound.

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 10-20 mM)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[4]

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C.[4] To minimize "solvent shock," first dilute your high-concentration stock in a small volume of the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.

  • Prepare the Final Working Solution: Add the intermediate dilution to the larger volume of pre-warmed medium to achieve your final desired concentration. Add this dropwise while gently swirling the flask or plate.[3]

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells. Use the freshly prepared medium immediately.[2]

Signaling Pathways and Visualizations

This compound is a benzophenanthridine alkaloid.[1][9] While specific signaling pathway data for this compound is limited, its close structural analog, Chelerythrine, is a known potent inhibitor of Protein Kinase C (PKC).[10] Chelerythrine has also been reported to modulate other key signaling pathways, including NF-κB and p38 MAPK.[11] Researchers investigating the pharmacodynamics of this compound may consider exploring its effects on these pathways.

Precipitation_Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Start: this compound Precipitation Observed q1 Is precipitation immediate upon adding to media? start->q1 a1 Potential Cause: - High Final Concentration - Solvent Shock - Cold Media q1->a1 Yes a2 Potential Cause: - Temperature Fluctuations - pH Shift - Media Interaction/Evaporation q1->a2 No (Delayed) s1 Solutions: 1. Decrease final concentration. 2. Perform serial dilution in pre-warmed media. 3. Add stock dropwise while swirling. a1->s1 end Resolution: Clear Solution s1->end s2 Solutions: 1. Minimize time outside incubator. 2. Ensure proper media buffering. 3. Increase serum percentage. 4. Ensure proper humidification. a2->s2 s2->end

Caption: A troubleshooting workflow for addressing this compound precipitation.

Dihydrochelerythrine_Preparation_Workflow Recommended Preparation of this compound Working Solution prep_stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-20 mM) prewarm_media 2. Pre-warm Complete Cell Culture Medium to 37°C prep_stock->prewarm_media intermediate_dilution 3. Create Intermediate Dilution in a small volume of pre-warmed media prewarm_media->intermediate_dilution final_dilution 4. Prepare Final Working Solution by adding intermediate dilution dropwise to the remaining pre-warmed media intermediate_dilution->final_dilution visual_check 5. Visually Inspect for Precipitation final_dilution->visual_check add_to_cells 6. Add Freshly Prepared Solution to Cells visual_check->add_to_cells Clear troubleshoot Re-evaluate Protocol (See Troubleshooting Guide) visual_check->troubleshoot Precipitate Observed

Caption: A recommended workflow for preparing this compound working solutions.

Putative_Signaling_Pathways Putative Signaling Pathways Modulated by this compound DHC This compound PKC Protein Kinase C (PKC) DHC->PKC Inhibition (putative) NFkB NF-κB Pathway DHC->NFkB Modulation (putative) p38_MAPK p38 MAPK Pathway DHC->p38_MAPK Modulation (putative) PKC->NFkB Apoptosis Apoptosis/Cell Cycle Arrest PKC->Apoptosis Inflammation Inflammation NFkB->Inflammation p38_MAPK->Apoptosis

Caption: Putative signaling pathways affected by this compound.

References

identifying potential contaminants in Dihydrochelerythrine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrochelerythrine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (DHCHE) is a benzophenanthridine alkaloid found in various plants, such as those from the Garcinia and Zanthoxylum genera.[1][2] It is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] In cancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells.[2][3]

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of ≥98%. Several suppliers, including LKT Labs and BIORLAB, offer DHCHE with this purity level. MedChemExpress provides it with a purity of 99.17%.

Q3: How should I store this compound samples?

A3: this compound powder should be stored at 4°C for short-term storage and at -20°C for long-term storage. Solutions should be prepared fresh, but if necessary, they can be stored at -20°C or -80°C for a limited time. Stability in solution can vary depending on the solvent.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol. It is sparingly soluble in water. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Biological Activity

Possible Cause 1: Presence of Contaminants

Your this compound sample may contain impurities that interfere with your experiment. Common contaminants can include:

  • Related Alkaloids: Chelerythrine (CHE) is a common impurity due to its close structural similarity and potential for interconversion with DHCHE.[1] Other alkaloids from the plant source may also be present.

  • Synthesis-Related Impurities: If the DHCHE is synthetic, residual starting materials, reagents, or byproducts from the synthesis process may be present.

  • Degradation Products: DHCHE can degrade over time, especially if not stored properly.

  • Residual Solvents: Solvents used during purification may remain in the final product.

Solution:

  • Verify Purity: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your sample. A detailed protocol is provided below.

  • Identify Contaminants: If significant impurities are detected, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify them.

  • Source a High-Purity Standard: If your sample is found to be impure, obtain a new batch of high-purity this compound from a reputable supplier.

Possible Cause 2: Sample Degradation

Solution:

  • Proper Storage: Ensure your this compound is stored under the recommended conditions (see FAQ Q3).

  • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

  • Check for Degradation: Use HPLC to compare your current sample with a new, high-purity standard to check for the presence of degradation products.

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Possible Cause 1: Inappropriate Column or Mobile Phase

Solution:

  • Column: A C18 reversed-phase column is commonly used for the analysis of benzophenanthridine alkaloids.

  • Mobile Phase: A gradient elution with acetonitrile and acidified water (e.g., with formic acid or acetic acid) is typically effective. An acidic mobile phase helps to protonate the alkaloids, leading to better peak shapes.

Possible Cause 2: Sample Overload

Solution:

  • Dilute your sample and reinject it. Peak fronting is a common sign of sample overload.

Possible Cause 3: Column Contamination

Solution:

  • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, the column may need to be replaced.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is adapted from methods used for related benzophenanthridine alkaloids and can be used to assess the purity of this compound samples.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or acetic acid)

  • This compound standard (high purity)

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Sample Preparation:

    • Accurately weigh and dissolve your this compound sample in methanol to a concentration of 1 mg/mL.

    • Dilute the sample solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (or scan with DAD to find the optimal wavelength)

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
08020
202080
252080
268020
308020

Data Analysis:

  • Calculate the purity of your sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

  • Purity (%) = (Peak Area of DHCHE / Total Peak Area) x 100

Data Presentation

Table 1: Potential Contaminants in this compound Samples

Contaminant TypePotential ContaminantsSource
Related Alkaloids Chelerythrine, Sanguinarine, NitidineCo-extraction from plant material, interconversion
Synthesis-Related Unreacted starting materials, reagents, byproductsIncomplete reaction or purification
Degradation Products Oxidized or hydrolyzed forms of DHCHEImproper storage (light, heat, pH)
Residual Solvents Methanol, Acetonitrile, Ethyl acetate, HexanePurification process
General Fibers, Plasticizers, Metal ionsManufacturing environment and equipment

Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV/DAD Purity assessment and quantificationRobust, reproducible, widely availableLower sensitivity for trace impurities
LC-MS Impurity identification and quantificationHigh sensitivity and specificity, structural informationMore complex, higher cost
TLC Rapid screening and qualitative analysisSimple, low cost, high throughputLower resolution and sensitivity
NMR Structural elucidationDefinitive structural informationLow sensitivity, requires pure sample

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Methanol sample->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.22 µm) dilute->filter hplc HPLC System (C18 Column) filter->hplc detection UV/DAD Detection hplc->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for purity analysis of this compound by HPLC.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation DHCHE This compound Mito Mitochondrial Membrane Potential Dissipation DHCHE->Mito G1_Arrest G1 Phase Arrest DHCHE->G1_Arrest Casp9 Caspase-9 Activation Mito->Casp9 releases Cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_I Apoptosis Casp3->Apoptosis_I Proliferation Inhibition of Cell Proliferation G1_Arrest->Proliferation

Caption: Signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

References

Validation & Comparative

Dihydrochelerythrine and Chelerythrine: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of dihydrochelerythrine and chelerythrine, two closely related benzophenanthridine alkaloids. This guide provides a detailed comparison of their efficacy, underlying mechanisms of action, and the experimental protocols used for their evaluation.

This document synthesizes experimental data to offer an objective comparison of the cytotoxic performance of this compound and its parent compound, chelerythrine. The information presented herein is intended to support further research and development of these compounds as potential therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and chelerythrine have been assessed across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, with a lower IC50 value indicating greater potency. The available data consistently demonstrates that this compound is less cytotoxic than chelerythrine.

CompoundCell LineCancer TypeIC50 ValueIncubation TimeReference
Chelerythrine HL-60Human Promyelocytic Leukemia2.6 µM4 hours[1]
This compound HL-60Human Promyelocytic Leukemia>20 µM*24 hours[1]
Chelerythrine NCI-N87Gastric Cancer3.81 µMNot Specified[2]
Chelerythrine MDA-MB-231Triple-Negative Breast Cancer1.6 µMNot Specified[3]
Chelerythrine Nine Human Tumor Cell LinesVariousED50: 2-5 µM4 hours
6-cyano this compound NB4Acute Promyelocytic Leukemia1.85 µMNot Specified
6-cyano this compound MKN-45Gastric Cancer12.72 µMNot Specified
This compound Derivatives HCT-15Colorectal Cancer2.7-37.1 µg/mLNot Specified

*Note: At a concentration of 20 µM, this compound reduced the viability of HL-60 cells to 53% after 24 hours of exposure, indicating a significantly lower cytotoxicity compared to chelerythrine.[1] A study on glioblastoma cells (C6 and U251) showed that this compound at a high concentration of 100 µM induced a cytostatic effect after 48 hours. After 72 hours, it led to apoptosis in 80% of C6 cells, while only affecting 10% of U251 cells, suggesting a degree of selectivity.

Mechanisms of Cytotoxicity

Both this compound and chelerythrine induce cancer cell death primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they modulate exhibit notable differences.

Shared Mechanism: The Mitochondrial Apoptotic Pathway

Both compounds trigger the intrinsic pathway of apoptosis, which is centered around the mitochondria. This process involves:

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): A key initiating event in apoptosis where the electrochemical gradient across the mitochondrial membrane collapses.

  • Activation of Caspase-9 and -3: Following the loss of ΔΨm, pro-apoptotic proteins are released from the mitochondria, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3. Caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[1]

Distinguishing Mechanisms

Chelerythrine:

  • Caspase-8 Activation: In addition to the mitochondrial pathway, chelerythrine has been shown to activate caspase-8, suggesting a potential involvement of the extrinsic apoptotic pathway, which is typically initiated by death receptors on the cell surface.[1]

  • Reactive Oxygen Species (ROS) Generation: Chelerythrine can induce the production of ROS, which are highly reactive molecules that can damage cellular components and trigger apoptotic signaling.

  • Bax/Bak-Independent Apoptosis: Some studies suggest that chelerythrine can induce apoptosis through a mechanism that is independent of the pro-apoptotic proteins Bax and Bak, which are typically essential for mitochondrial outer membrane permeabilization.

  • Protein Kinase C (PKC) Inhibition: Chelerythrine is a known inhibitor of PKC, an enzyme involved in various cellular processes, including cell proliferation and survival. Inhibition of PKC can contribute to its cytotoxic effects.

This compound:

  • NF-κB/β-catenin Pathway: In glioblastoma cells, this compound's cytotoxic effects have been linked to the modulation of the NF-κB and β-catenin signaling pathways, which are crucial for cancer cell survival and proliferation.

  • STAT3/IL-6 Pathway: this compound has also been shown to affect the STAT3/IL-6 signaling axis in glioblastoma cells. This pathway is involved in inflammation, cell survival, and proliferation.

Signaling Pathway Diagrams

chelerythrine_pathway Chelerythrine Chelerythrine PKC PKC Chelerythrine->PKC inhibits ROS ROS Generation Chelerythrine->ROS Caspase8 Caspase-8 Chelerythrine->Caspase8 Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway for chelerythrine-induced apoptosis.

dihydrochelerythrine_pathway This compound This compound NFkB_beta_catenin NF-κB / β-catenin Pathway This compound->NFkB_beta_catenin modulates STAT3_IL6 STAT3 / IL-6 Pathway This compound->STAT3_IL6 modulates Mitochondria Mitochondria This compound->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and chelerythrine cytotoxicity.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or chelerythrine. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add this compound or Chelerythrine seed_cells->add_compounds incubate Incubate for Desired Time add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: General workflow for an MTT cell viability assay.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V is typically conjugated to a fluorescent dye (e.g., FITC).

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with this compound or chelerythrine at the desired concentrations and for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

apoptosis_workflow start Start treat_cells Treat Cells with Compound start->treat_cells harvest_cells Harvest Adherent and Floating Cells treat_cells->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Add Annexin V and PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: General workflow for an Annexin V/PI apoptosis assay.

References

A Comparative Analysis of Dihydrochelerythrine and Sanguinarine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds present a promising frontier for the development of novel therapeutics. Among these, the benzophenanthridine alkaloids Dihydrochelerythrine and Sanguinarine have garnered significant attention for their potent anticancer activities. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Biochemical and Cytotoxic Properties: A Head-to-Head Comparison

Both this compound and Sanguinarine exhibit cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[1][2] While both are potent agents, their efficacy can vary depending on the cancer type.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Sanguinarine in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference(s)
This compound HL-60Human Promyelocytic LeukemiaLess cytotoxic than Chelerythrine (viability reduced to 53% at 20 µM after 24h)[3]
A431Skin CarcinomaShowed 30% inhibition[4]
HCT116Colorectal CarcinomaVaried inhibition (15-48% for derivatives)[4]
MDA-MB-231Breast CancerVaried inhibition (15-48% for derivatives)[4]
Sanguinarine NB4Acute Promyelocytic Leukemia0.53 (for a derivative, CNS)[5]
MKN-45Gastric Adenocarcinoma1.53 (for a derivative, CNS)[5]
A375Melanoma0.11 µg/mL[6]
SK-MEL-3Melanoma0.54 µg/mL[6]
G-361Melanoma0.33 µg/mL[7]
HL-60Human Promyelocytic Leukemia0.9[8]
HL-60/MX2Doxorubicin-resistant LeukemiaStrong cytotoxic effect[9]
H1299Non-small Cell Lung CancerPotent inhibitory effect[10]
H1975Non-small Cell Lung CancerPotent inhibitory effect[10]
Bel7402Hepatocellular Carcinoma2.90[11]
HepG2Hepatocellular Carcinoma2.50[11]
HCCLM3Hepatocellular Carcinoma5.10[11]
SMMC7721Hepatocellular Carcinoma9.23[11]
MCF-7Breast AdenocarcinomaCytotoxic at 7.5 µM (24h and 48h)[12]

Note: Direct comparative studies of this compound and Sanguinarine on the same cell lines are limited. The data presented is compiled from various independent studies. The activity of this compound derivatives is also included, which may not directly reflect the potency of the parent compound.

Sanguinarine has been more extensively studied, with a broader range of IC50 values reported across numerous cancer cell lines.[5][6][8][9][10][11][12] It has demonstrated significant activity against melanoma, leukemia, lung, and liver cancer cells.[6][8][9][10][11] this compound has also shown cytotoxic effects, particularly against leukemia and skin cancer cells, though it appears to be less potent than its parent compound, chelerythrine, in some studies.[3][4]

Mechanisms of Anticancer Action

The anticancer effects of both alkaloids are mediated through complex signaling cascades that culminate in programmed cell death (apoptosis) and the halting of the cell cycle.

Sanguinarine is known to induce apoptosis through multiple pathways. It can generate reactive oxygen species (ROS), leading to mitochondrial damage and the activation of the caspase cascade.[13] It has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key regulator of cell survival.[13] Furthermore, sanguinarine can arrest the cell cycle, preventing cancer cells from proliferating.[13]

This compound also induces apoptosis, primarily through the dissipation of the mitochondrial membrane potential and subsequent activation of caspases-9 and -3.[3] Similar to sanguinarine, it can cause cell cycle arrest, particularly in the G1 phase.[3]

Anticancer Signaling Pathways Signaling Pathways of this compound and Sanguinarine cluster_this compound This compound cluster_sanguinarine Sanguinarine DHC This compound DHC_Mito Mitochondrial Membrane Potential Dissipation DHC->DHC_Mito induces DHC_G1 G1 Phase Arrest DHC->DHC_G1 induces DHC_Casp9 Caspase-9 Activation DHC_Mito->DHC_Casp9 DHC_Casp3 Caspase-3 Activation DHC_Casp9->DHC_Casp3 DHC_Apoptosis Apoptosis DHC_Casp3->DHC_Apoptosis DHC_G1->DHC_Apoptosis SAN Sanguinarine SAN_ROS ROS Generation SAN->SAN_ROS induces SAN_NFkB NF-κB Inhibition SAN->SAN_NFkB inhibits SAN_Cycle Cell Cycle Arrest SAN->SAN_Cycle induces SAN_Mito Mitochondrial Damage SAN_ROS->SAN_Mito SAN_Casp Caspase Activation SAN_Mito->SAN_Casp SAN_Apoptosis Apoptosis SAN_Casp->SAN_Apoptosis SAN_NFkB->SAN_Apoptosis promotes SAN_Cycle->SAN_Apoptosis

Caption: Signaling pathways of this compound and Sanguinarine.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. The following are methodologies for key experiments cited in the analysis of these compounds.

1. Cell Viability Assessment (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Sanguinarine for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[14]

2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method quantifies the extent of apoptosis induced by the compounds.

  • Cell Treatment: Cells are treated with the compounds as described for the MTT assay.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

  • Data Interpretation: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.[3][8]

3. Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, NF-κB). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Lines treatment Treat with this compound or Sanguinarine start->treatment viability MTT Assay (Cytotoxicity, IC50) treatment->viability apoptosis Flow Cytometry (Annexin V/PI) treatment->apoptosis protein Western Blot (Signaling Proteins) treatment->protein xenograft Establish Tumor Xenografts in Mice viability->xenograft Promising Results apoptosis->xenograft Promising Results protein->xenograft Promising Results invivo_treatment Administer Compounds xenograft->invivo_treatment tumor_measurement Monitor Tumor Growth invivo_treatment->tumor_measurement histology Histological Analysis tumor_measurement->histology end Evaluate Anticancer Efficacy histology->end

Caption: General workflow for comparing anticancer activities.

In Vivo Studies and Future Perspectives

While in vitro studies provide valuable initial data, in vivo models are essential for evaluating the therapeutic potential of these compounds in a whole organism. Sanguinarine has demonstrated in vivo antitumor activity, inhibiting tumor growth in animal models of colorectal and prostate cancer.[13][15] These studies have shown that sanguinarine's effects in vivo are associated with its pro-apoptotic and anti-proliferative properties observed in vitro.[13]

In contrast, there is a notable lack of publicly available in vivo studies for this compound.[16] This represents a significant gap in the current understanding of its potential as a systemic anticancer agent.

For researchers and drug development professionals, sanguinarine offers a more extensive research foundation to build upon. However, the potent in vitro activity of this compound, particularly against certain cancer types, suggests it is a compelling lead compound that warrants further investigation, especially in in vivo settings. Future research should focus on direct comparative studies of these two alkaloids to fully elucidate their relative potencies and therapeutic indices. Additionally, addressing the potential toxicity and improving the bioavailability of these compounds through drug delivery systems are critical steps toward their clinical translation.[17]

References

Dihydrochelerythrine vs. Doxorubicin in Breast Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anti-cancer properties of the natural alkaloid Dihydrochelerythrine and the established chemotherapeutic agent Doxorubicin in the context of breast cancer cells.

This guide provides a detailed comparison of this compound and Doxorubicin, focusing on their mechanisms of action, effects on cell viability, apoptosis, and cell cycle in breast cancer cells. While Doxorubicin is a well-characterized chemotherapy drug, research on this compound's efficacy in breast cancer is an emerging field. This document summarizes the available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Executive Summary

Doxorubicin is a cornerstone of breast cancer chemotherapy, exerting its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis. This compound, a natural benzophenanthridine alkaloid, has shown anti-cancer properties in various cancer types. While direct comparative studies in breast cancer are limited, existing research on this compound and related compounds suggests it may induce apoptosis and cell cycle arrest through distinct signaling pathways. This guide compiles and compares the known cellular and molecular effects of both compounds on breast cancer cells.

Data Presentation

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Citation
Doxorubicin MCF-70.14 - 9.908[1]
MDA-MB-2310.69[1]
T47DNot explicitly stated, but used in studies[2]
This compound Derivatives PC-3 (Prostate Cancer)0.6 - 8.2 (for various derivatives)
Dihydrochalcone Derivative (Compound 1) MDA-MB-231Not explicitly quantified[3][4]
MCF-7Not explicitly quantified[3][4]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). Data for this compound derivatives and related compounds are provided as a proxy due to the limited availability of direct IC50 data for this compound in breast cancer cell lines.

Effects on Apoptosis and Cell Cycle
FeatureThis compound (and related compounds)Doxorubicin
Apoptosis Induction Induces apoptosis via intrinsic and extrinsic pathways in leukemia cells.[5] Dihydrochalcone derivatives induce apoptosis in breast cancer cells through intrinsic, extrinsic, and ER stress pathways.[3][4]Induces apoptosis by upregulating Bax, caspase-8, and caspase-3, and downregulating Bcl-2.[4][6] Activates both intrinsic and extrinsic apoptotic pathways.[7]
Key Apoptotic Proteins Affected Activation of caspase-9 and -3 in leukemia cells.[5] Upregulation of Bim, Bad, and tBid by dihydrochalcone derivatives in breast cancer cells.[3][4]Upregulation of p53 and p21 in MCF-7 cells.[3] Changes in Bax/Bcl-xL ratio.[7]
Cell Cycle Arrest Induces G1 phase arrest in leukemia cells.[5] Dihydrochalcone derivatives induce cell cycle arrest in breast cancer cells.[3][4]Arrests MCF-7 cells at G1/S and G2/M checkpoints.[3] Arrests MDA-MB-231 cells at the G2/M checkpoint.[3]

Signaling Pathways

This compound's Proposed Apoptotic Pathway in Cancer Cells

dot

Dihydrochelerythrine_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces mitochondrial pathway Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial apoptotic pathway induced by this compound.

Doxorubicin's Multifaceted Mechanism of Action in Breast Cancer Cells

dot

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Doxorubicin's mechanisms leading to cell death in breast cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or Doxorubicin. Include a vehicle-treated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Doxorubicin for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cell cycle regulators) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

Experimental_Workflow Start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment Treat with This compound or Doxorubicin Start->Treatment Cell_Viability Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Analysis Data_Comparison Data Comparison and Conclusion Cell_Viability->Data_Comparison Apoptosis_Analysis->Data_Comparison Cell_Cycle_Analysis->Data_Comparison Signaling_Analysis->Data_Comparison

References

Validating the Antifungal Activity of Dihydrochelerythrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Dihydrochelerythrine (DHC), a benzophenanthridine alkaloid, has demonstrated promising antifungal properties. This guide provides an objective comparison of DHC's antifungal activity against established alternatives, supported by available experimental data.

Executive Summary

This compound exhibits significant antifungal activity against a range of fungi, primarily phytopathogens. Its mechanism of action involves the disruption of fungal cell membrane integrity and the downregulation of key signaling pathways, including the MAPK pathway. While direct comparative data against leading clinical antifungals for human pathogens is limited, preliminary data on the related compound chelerythrine suggests potential efficacy. Further research is required to fully elucidate DHC's clinical potential.

Comparative Antifungal Activity

Table 1: Minimum Inhibitory Concentration (MIC) Data

Antifungal AgentCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
This compoundData not availableData not available
Chelerythrine4[1][2][3]Data not available
Fluconazole≤0.125 - 81 - >16
Amphotericin B0.12 - 20.12 - 2[2]

Note: The MIC for chelerythrine against C. albicans is provided as a proxy for this compound. Further studies are needed to determine the specific MIC of DHC.

Table 2: Zone of Inhibition Data

Antifungal AgentCandida albicans Zone of Inhibition (mm)Aspergillus fumigatus Zone of Inhibition (mm)
This compoundData not availableData not available
Fluconazole≥ 19 (Susceptible)Data not available
Amphotericin BData not availableData not available

Note: Zone of inhibition data for this compound against these specific pathogens is not currently available in published literature.

Mechanism of Action: Disruption of Fungal Homeostasis

This compound exerts its antifungal effects through a multi-targeted approach. The primary mechanisms identified are:

  • Cell Membrane Disruption: DHC compromises the integrity of the fungal cell membrane, leading to the leakage of essential intracellular components.[4] This is a common mechanism for many antifungal compounds.

  • Interference with Signaling Pathways: DHC has been shown to downregulate key metabolic and signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The MAPK pathway is crucial for fungal growth, stress response, and morphogenesis. By inhibiting this pathway, DHC effectively cripples the fungus's ability to adapt and proliferate.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.

G cluster_0 This compound Action cluster_1 Cellular Effects DHC This compound Membrane Fungal Cell Membrane DHC->Membrane Disruption MAPK_Pathway MAPK Signaling Pathway DHC->MAPK_Pathway Downregulation Leakage Leakage of Intracellular Components Membrane->Leakage Growth_Inhibition Inhibition of Growth & Proliferation MAPK_Pathway->Growth_Inhibition

Caption: this compound's dual mechanism of action.

G cluster_0 Experimental Workflow: Antifungal Susceptibility Testing start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Dilutions of DHC prep_plates->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: A typical workflow for determining the MIC of an antifungal agent.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate antifungal activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain pure colonies.
  • A suspension of the fungal colonies is prepared in sterile saline or broth and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a specific cell density.

2. Preparation of Microtiter Plates:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
  • Each well will contain a final volume of 100 µL of the diluted compound.
  • Control wells containing only broth (sterility control) and broth with the fungal inoculum (growth control) are included.

3. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with 100 µL of the standardized fungal suspension.
  • The plates are incubated at an appropriate temperature (e.g., 35°C for Candida albicans and Aspergillus fumigatus) for a specified period (typically 24-48 hours).

4. Determination of MIC:

  • Following incubation, the plates are examined visually or read using a microplate reader for turbidity.
  • The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth or a significant reduction in turbidity compared to the growth control.

Disk Diffusion Assay for Zone of Inhibition

This method provides a qualitative assessment of the susceptibility of a fungus to an antifungal agent.

1. Preparation of Fungal Inoculum:

  • A standardized suspension of the fungal isolate is prepared as described for the broth microdilution assay.

2. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into the fungal suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts).

3. Application of Antifungal Disks:

  • Paper disks impregnated with a known concentration of this compound are placed onto the surface of the inoculated agar plate.
  • Control disks impregnated with a standard antifungal agent (e.g., fluconazole) are also applied.

4. Incubation and Measurement:

  • The plates are incubated under appropriate conditions.
  • During incubation, the antifungal agent diffuses from the disk into the agar.
  • If the fungus is susceptible to the agent, a clear zone of no growth will appear around the disk.
  • The diameter of this zone of inhibition is measured in millimeters. A larger zone diameter generally indicates greater susceptibility.

Conclusion and Future Directions

This compound demonstrates notable antifungal properties, particularly against plant pathogenic fungi. Its mechanism of action, targeting both the cell membrane and critical signaling pathways, suggests a potential for broad-spectrum activity. However, a significant gap exists in the literature regarding its efficacy against clinically relevant human pathogens like Candida albicans and Aspergillus fumigatus.

To fully validate the antifungal potential of this compound for clinical applications, future research should focus on:

  • Determining the MIC and zone of inhibition of DHC against a wide range of human fungal pathogens.

  • Conducting direct comparative studies against standard-of-care antifungal drugs.

  • Elucidating the specific molecular targets of DHC within the fungal MAPK signaling pathway.

  • Evaluating the in vivo efficacy and toxicity of DHC in animal models of fungal infections.

By addressing these key areas, the scientific community can gain a comprehensive understanding of this compound's potential as a novel therapeutic agent in the fight against fungal diseases.

References

A Comparative Analysis of Dihydrochelerythrine and Other Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Dihydrochelerythrine and other structurally related and functionally similar alkaloids, including Chelerythrine, Sanguinarine, and Berberine. The focus is on their comparative anticancer and anti-inflammatory activities, supported by experimental data and detailed methodologies.

Section 1: Comparative Cytotoxic Activity

The anticancer potential of these alkaloids is a primary area of research. Their efficacy varies depending on the specific compound and the cancer cell line being tested. This compound generally exhibits lower cytotoxicity compared to its parent compound, Chelerythrine.

Quantitative Comparison of Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of the potency of a compound in inhibiting a biological function. The data below summarizes the cytotoxic effects of these alkaloids against various human cancer cell lines.

AlkaloidCell LineIC₅₀ (µM)Comments
This compound HL-60 (Leukemia)>20Reduced cell viability to 53% at 20 µM after 24h.[1]
Chelerythrine HL-60 (Leukemia)2.6Data from a 4h treatment.[1]
MDA-MB-231 (Breast)1.6Potent activity against Triple-Negative Breast Cancer.[2]
Sanguinarine KB (Oral Cancer)2-3Induced apoptosis and necrosis after 24h.[3]
HCT-116 (Colorectal)Not specifiedInduced apoptosis through ROS-mediated pathways.[4]
6-Cyano this compound NB4 (Leukemia)1.85A derivative of Chelerythrine.[5]
MKN-45 (Gastric)12.72[5]
6-Cyano Dihydrosanguinarine NB4 (Leukemia)0.53A derivative of Sanguinarine.[5]
MKN-45 (Gastric)1.53[5]

Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method.

Section 2: Mechanisms of Action & Signaling Pathways

The biological activities of these alkaloids stem from their ability to modulate critical cellular signaling pathways, primarily those involved in apoptosis (programmed cell death) and inflammation.

Apoptosis Induction

This compound, Chelerythrine, and Sanguinarine are known to induce apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of a caspase cascade. Chelerythrine and Sanguinarine have been shown to increase the production of Reactive Oxygen Species (ROS), which is a key trigger for mitochondrial-mediated apoptosis.[3][4][6] this compound also activates this pathway, though it does not appear to activate caspase-8, suggesting a more focused effect on the intrinsic pathway compared to Chelerythrine.[1]

G Alkaloids This compound, Chelerythrine, Sanguinarine ROS ↑ Reactive Oxygen Species (ROS) Alkaloids->ROS Sanguinarine, Chelerythrine Bax Bax Activation Alkaloids->Bax Bcl2 Bcl-2 Inhibition Alkaloids->Bcl2 ROS->Bax Mito Mitochondrial Outer Membrane Permeabilization (MOMP) CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP activates Apoptosis Apoptosis Casp3->Apoptosis leads to

Caption: Generalized intrinsic apoptosis pathway induced by benzophenanthridine alkaloids.
Anti-inflammatory Signaling

Berberine is particularly noted for its anti-inflammatory properties, which are largely mediated through the activation of AMP-activated protein kinase (AMPK).[7] AMPK is a master regulator of cellular energy metabolism. Its activation by Berberine suppresses pro-inflammatory responses by inhibiting other key signaling pathways, such as NF-κB and MAPKs (p38, ERK, JNK).[7][8] This leads to a downregulation in the expression of inflammatory genes like TNF-α, IL-6, and COX-2.[7]

G Berberine Berberine AMPK AMPK Activation Berberine->AMPK MAPK MAPK Pathway (p38, ERK, JNK) AMPK->MAPK inhibits NFkB NF-κB Pathway AMPK->NFkB inhibits Inflam_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) MAPK->Inflam_Genes activates NFkB->Inflam_Genes activates Inflammation Inflammatory Response Inflam_Genes->Inflammation

Caption: Anti-inflammatory mechanism of Berberine via AMPK activation.

Section 3: Experimental Protocols

The following section details a standard protocol for assessing the cytotoxic activity of alkaloids, which is fundamental to the data presented in this guide.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HL-60, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • Alkaloid stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

G A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with Alkaloid dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan formation) E->F G Add Solubilization Buffer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 Value H->I

Caption: Standard experimental workflow for the MTT cell viability assay.

References

Dihydrochelerythrine: A Comparative Analysis of its Anti-Cancer Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological effects of Dihydrochelerythrine (DHC), a naturally occurring benzophenanthridine alkaloid, across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DHC. We will delve into its cytotoxic and pro-apoptotic effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Comparative Cytotoxicity of this compound

This compound has demonstrated varied cytotoxic effects across different cancer cell lines. While extensive comparative studies with standardized IC50 values for DHC are limited in publicly available literature, existing data points to its potential as an anti-cancer agent.

In the human promyelocytic leukemia cell line HL-60 , this compound was found to be less cytotoxic than its parent compound, chelerythrine. After 24 hours of treatment with 20 µM DHC, the viability of HL-60 cells was reduced to 53%.[1][2] This suggests a moderate cytotoxic effect at this concentration.

In glioblastoma cell lines, DHC has shown selective cytostatic and cytotoxic effects. A study on rat glioblastoma C6 cells and human glioblastoma U251 cells revealed a cytostatic effect after 48 hours of treatment with 100 µM DHC.[3] Furthermore, after 72 hours of treatment, a significant induction of apoptosis was observed in C6 cells, with 80% of the cells staining positive for Annexin-V.[3] In contrast, the human glioblastoma cell line GL-15 showed a decrease in viability only at a higher concentration of 200 µM DHC.[3]

A derivative of DHC, 6-Acetonylthis compound , has shown potent activity against colon and cervical cancer cell lines, with reported efficacy higher than the standard chemotherapeutic agent 5-fluorouracil (5-FU) in HCT116 and SW620 colon cancer cells.[4]

The following table summarizes the available data on the cytotoxic effects of this compound and its derivatives.

CompoundCell LineCell TypeEffectConcentrationTime (hours)
This compoundHL-60Human Promyelocytic Leukemia53% cell viability20 µM24
This compoundC6Rat Glioblastoma80% Annexin-V positive cells100 µM72
This compoundU251Human GlioblastomaCytostatic effect100 µM48
This compoundGL-15Human GlioblastomaDecreased viability200 µMNot Specified
6-Acetonylthis compoundHCT116, SW620Human Colon CarcinomaPotent inducer of apoptosisNot SpecifiedNot Specified
6-Acetonylthis compoundHeLaHuman Cervical CarcinomaPotent cytotoxicityNot SpecifiedNot Specified

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[5][6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cell suspension

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with this compound for the desired time. Include untreated and positive controls.

  • Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control such as β-actin or GAPDH.[4]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

DHC_Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway DHC This compound Bcl2 Bcl-2 (Anti-apoptotic) DHC->Bcl2 inhibits Bax Bax (Pro-apoptotic) DHC->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC release Apoptosome Apoptosome CytC->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (e.g., HL-60, A431) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis protein->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for cross-validation of DHC effects.

Logical_Relationship cluster_cell_lines Cancer Cell Lines cluster_effects Biological Effects DHC This compound (DHC) HL60 HL-60 (Leukemia) DHC->HL60 Glioblastoma Glioblastoma (e.g., C6, U251) DHC->Glioblastoma Other Other Cell Lines (e.g., Colon, Cervical) DHC->Other Cytotoxicity Cytotoxicity (IC50) HL60->Cytotoxicity Apoptosis Apoptosis Induction Glioblastoma->Apoptosis Other->Cytotoxicity Comparison Comparative Analysis Cytotoxicity->Comparison Apoptosis->Comparison Pathway Signaling Pathway Modulation Pathway->Comparison

Caption: Logical relationship for cross-validation of this compound's effects.

References

Dihydrochelerythrine: A Potential Challenger to Standard Anticancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Emerging research is highlighting the potential of dihydrochelerythrine, a naturally derived compound, as a formidable contender in the fight against cancer. In a comparative analysis, this benzophenanthridine alkaloid and its derivatives have demonstrated significant anticancer activity, in some cases comparable or superior to established chemotherapy agents such as cisplatin and doxorubicin. These findings, aimed at researchers, scientists, and drug development professionals, underscore the importance of continued investigation into novel therapeutic avenues.

Efficacy in Leukemia and Gastric Cancer: A Head-to-Head Comparison

A pivotal study provides a direct comparison of a this compound derivative, 6-cyano this compound, with the widely used chemotherapy drug cisplatin. The results, detailed in the table below, showcase the potent cytotoxic effects of the this compound compound against human leukemia (NB4) and gastric cancer (MKN-45) cell lines.

CompoundCancer Cell LineIC50 (µM)Standard Anticancer DrugCancer Cell LineIC50 (µM)
6-cyano this compoundNB4 (Leukemia)1.85CisplatinNB4 (Leukemia)2.39
6-cyano this compoundMKN-45 (Gastric)12.72CisplatinMKN-45 (Gastric)11.36

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These results indicate that 6-cyano this compound exhibits greater potency than cisplatin in the NB4 leukemia cell line. While cisplatin was more effective in the MKN-45 gastric cancer cell line, the comparable IC50 value of the this compound derivative highlights its significant anticancer potential.

Promising Activity in Prostate Cancer

Further research has revealed that derivatives of this compound exhibit cytotoxic effects comparable to doxorubicin, a cornerstone of many chemotherapy regimens, in prostate cancer cells. While direct IC50 comparisons from the same study are not yet available, these findings warrant further investigation into the efficacy of this compound against this prevalent cancer.

Unraveling the Mechanism of Action: Induction of Apoptosis in Leukemia

This compound's anticancer activity in leukemia is attributed to its ability to induce programmed cell death, or apoptosis, and cause cell cycle arrest. The compound triggers the intrinsic apoptotic pathway, a key mechanism for eliminating cancerous cells.

Dihydrochelerythrine_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces dissipation of membrane potential CellCycle Cell Cycle This compound->CellCycle Induces Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 (activated) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest

As illustrated in the diagram, this compound initiates a cascade of events beginning with the dissipation of the mitochondrial membrane potential. This leads to the release of cytochrome c, which in turn activates a series of caspases (caspase-9 and caspase-3), the key executioners of apoptosis. Concurrently, this compound induces G1 phase arrest, halting the proliferation of cancer cells.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its derivatives is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound, its derivatives, or standard anticancer drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Plate_Cells Plate Cancer Cells in 96-well plate Start->Plate_Cells Add_Compound Add this compound or Standard Drug Plate_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Conclusion

The compelling in vitro data on this compound and its derivatives present a strong case for their further development as potential anticancer drugs. Their demonstrated efficacy against leukemia, gastric, and prostate cancer cells, coupled with a well-defined mechanism of action, positions them as promising candidates for future preclinical and clinical investigation. As the scientific community continues to explore novel therapeutic strategies, natural compounds like this compound offer a valuable and potent arsenal in the ongoing battle against cancer.

References

Dihydrochelerythrine: A Comparative Guide for its Validation as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrochelerythrine (DHCHL), a natural benzophenanthridine alkaloid, has garnered significant interest as a potential therapeutic agent due to its diverse biological activities. This guide provides a comprehensive comparison of DHCHL's performance against its parent compound, chelerythrine (CHL), and other alternative therapeutic strategies, supported by experimental data.

Performance Comparison of this compound and Alternatives

The therapeutic potential of DHCHL has been evaluated across various domains, including its cytotoxic effects against cancer cells, its antimicrobial properties, and its role as a G-quadruplex DNA stabilizer.

Cytotoxicity Against Cancer Cell Lines

DHCHL has demonstrated cytotoxic effects against human promyelocytic leukemia HL-60 cells. However, it appears to be less potent than its parent compound, chelerythrine. At a concentration of 20 µM, DHCHL reduced the viability of HL-60 cells to 53% after 24 hours of exposure.[1][2] In contrast, chelerythrine exhibited a half-maximal inhibitory concentration (IC50) of 2.6 µM in the same cell line after only 4 hours of treatment.[1][2] Further studies have reported the IC50 values of chelerythrine against various gastric cancer cell lines, including NCI-N87 (3.81 µM), AGS, and MKN45.

CompoundCell LineConcentration% ViabilityIncubation TimeIC50 (µM)
This compound HL-6020 µM53%24 hNot specified
Chelerythrine HL-60--4 h2.6
Chelerythrine NCI-N87--24 h3.81
Chelerythrine AGS--24 hNot specified
Chelerythrine MKN45--24 hNot specified
Antimicrobial Activity

DHCHL has shown promising activity against both Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 16 µg/mL against Escherichia coli.

CompoundMicroorganismMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)8
This compound Escherichia coli16
G-Quadruplex DNA Stabilization

A potential mechanism for the anticancer activity of DHCHL and related compounds is the stabilization of G-quadruplex DNA structures, which are found in the promoter regions of oncogenes and at telomeres. While direct binding affinity data for DHCHL is limited, a comparison with other known G-quadruplex stabilizers provides context for its potential efficacy.

CompoundTargetBinding Affinity (Kd)IC50 (µM)
BRACO-19 Telomeric G-quadruplex5.6 x 10⁻⁶ MNot specified
Pyridostatin G-quadruplex490 nMNot specified
Telomestatin Telomeric G-quadruplexHigh affinityNot specified

Signaling Pathways and Mechanisms of Action

DHCHL exerts its biological effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Induction of Apoptosis via the Mitochondrial Pathway

Both DHCHL and CHL have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the dissipation of the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3.[1][2] Interestingly, studies on chelerythrine suggest that this induction of apoptosis may occur through a Bax/Bak-independent mechanism, indicating a potentially unique mode of action.

DHCHL This compound Mitochondrion Mitochondrion DHCHL->Mitochondrion MMP ΔΨm Dissipation Mitochondrion->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

G1 Phase Cell Cycle Arrest

In addition to apoptosis, DHCHL and CHL cause an accumulation of cells in the G1 phase of the cell cycle.[1][2] This arrest is typically regulated by the activity of cyclin-dependent kinases (CDKs) and their cyclin partners. The inhibition of cyclin D1/CDK4/6 and cyclin E/CDK2 complexes, often mediated by CDK inhibitors like p21 and p27, is a common mechanism for inducing G1 arrest.

DHCHL This compound CDK_Inhibitors p21 / p27 (CDK Inhibitors) DHCHL->CDK_Inhibitors Induces CyclinD_CDK46 Cyclin D1 / CDK4/6 CDK_Inhibitors->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 CDK_Inhibitors->CyclinE_CDK2 Inhibits G1_S_Transition G1-S Transition CyclinD_CDK46->G1_S_Transition Promotes G1_Arrest G1 Phase Arrest CyclinE_CDK2->G1_S_Transition Promotes G1_S_Transition->G1_Arrest Blocked

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.

Potential for Necroptosis Induction

While not yet demonstrated for DHCHL, its parent compound, chelerythrine, has been shown to induce necroptosis, a form of programmed necrosis. This pathway is independent of caspases and is mediated by the RIPK1/RIPK3/MLKL signaling cascade. This suggests a potential alternative mechanism of cell death that could be relevant for DHCHL and warrants further investigation.

CHL Chelerythrine RIPK1 RIPK1 Phosphorylation CHL->RIPK1 RIPK3 RIPK3 Phosphorylation RIPK1->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: Chelerythrine-induced necroptosis pathway.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the biological activity of this compound.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Start Seed Cells in 96-well Plate Treat Treat with This compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Flow cytometry tubes

  • This compound (or other test compounds)

  • Annexin V-FITC binding buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V-FITC binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V-FITC and PI.

Start Seed and Treat Cells Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Quantify Apoptosis Analyze->Results

References

A Comparative Analysis of Dihydrochelerythrine Derivatives: Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydrochelerythrine (DHCHL) derivatives, focusing on their anticancer, anti-inflammatory, and antibacterial properties. The performance of these compounds is evaluated using supporting experimental data, detailed methodologies for key experiments, and visual representations of synthetic pathways and biological mechanisms.

This compound, a benzophenanthridine alkaloid, and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds have shown promise as scaffolds for the development of novel therapeutic agents. This guide synthesizes available data to offer a clear comparison of these derivatives, aiding in the identification of promising candidates for further investigation.

Comparative Biological Activity of this compound Derivatives

The biological activities of this compound derivatives vary significantly based on their structural modifications. The following tables summarize the quantitative data on their anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

The cytotoxic potential of DHCHL and its derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented below.

DerivativeCell LineIC50 (µM)Reference
This compound (DHCHL)A431 (Skin Carcinoma)- (30% inhibition)
(±)-6-Acetonylthis compound (ADC)HCT116 (Colorectal Carcinoma)- (15-48% inhibition)
MDA-MB-231 (Breast Cancer)- (15-48% inhibition)
ChelerythrineHL-60 (Promyelocytic Leukemia)2.6[1]
This compoundHL-60 (Promyelocytic Leukemia)>20 (53% viability at 20µM after 24h)[1]

Note: Direct comparison of percentage inhibition and IC50 values should be done with caution as they represent different aspects of cytotoxicity.

Anti-inflammatory Activity

While several studies allude to the anti-inflammatory properties of this compound derivatives, quantitative comparative data is limited in the public domain. The primary mechanism is believed to involve the modulation of inflammatory signaling pathways.

Antibacterial Activity

The antimicrobial efficacy of this compound and its analogs has been demonstrated against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for antibacterial potency.

DerivativeBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus-[2]
Bacillus subtilis-[2]
Escherichia coli-[2]
Pseudomonas aeruginosa-[2]
ChelerythrineStaphylococcus aureus- (more active than DHCHL)[2]
Bacillus subtilis- (more active than DHCHL)[2]
Escherichia coli- (more active than DHCHL)[2]
Pseudomonas aeruginosa- (more active than DHCHL)[2]

Note: A lower MIC value indicates greater antibacterial activity. It has been observed that quaternary benzophenanthridine alkaloids like chelerythrine are generally more active than their corresponding hydrogenated forms like this compound.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and validation of findings.

MTT Assay for Anticancer Activity

This assay determines the cytotoxic effect of a compound on cancer cells by measuring cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Assay (Cytokine Quantification)

This protocol measures the effect of a compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[3][4][5]

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compounds.

Broth Microdilution Assay for Antibacterial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another suitable broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2][6][7]

Visualizing Synthesis and Biological Pathways

To better understand the relationships and processes involved, the following diagrams have been generated using Graphviz.

Synthesis_of_Dihydrochelerythrine_Derivatives cluster_synthesis General Synthesis Scheme Starting Material Starting Material Intermediate_A 2-Bromo-N-(2-bromobenzyl) -naphthalen-1-amine derivative Starting Material->Intermediate_A Multi-step synthesis DHCHL This compound (DHCHL) Intermediate_A->DHCHL Intramolecular Suzuki Coupling ADC (±)-6-Acetonylthis compound (ADC) DHCHL->ADC Alkylation

Caption: A generalized synthetic pathway for this compound and a key derivative.

Experimental_Workflow cluster_workflow Experimental Workflow for Biological Evaluation Compound Synthesis Compound Synthesis In_Vitro_Assays In Vitro Assays Compound Synthesis->In_Vitro_Assays Anticancer_Screening Anticancer Screening (MTT Assay) In_Vitro_Assays->Anticancer_Screening Anti_inflammatory_Assay Anti-inflammatory Assay (Cytokine Quantification) In_Vitro_Assays->Anti_inflammatory_Assay Antibacterial_Assay Antibacterial Assay (MIC Determination) In_Vitro_Assays->Antibacterial_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer_Screening->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis Signaling_Pathways cluster_pathway Signaling Pathways Modulated by this compound Derivatives DHCHL_Derivatives This compound Derivatives Mitochondria Mitochondria DHCHL_Derivatives->Mitochondria induces dissipation of mitochondrial membrane potential Cell_Cycle Cell Cycle DHCHL_Derivatives->Cell_Cycle affects MAPK_NFkB MAPK/NF-κB Signaling DHCHL_Derivatives->MAPK_NFkB inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_Arrest G1 Phase Arrest Cell_Cycle->G1_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation G1_Arrest->Proliferation_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK_NFkB Cytokine_Production Pro-inflammatory Cytokine Production MAPK_NFkB->Cytokine_Production

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with compounds of known biological activity. This guide provides essential, immediate safety and logistical information for the handling of Dihydrochelerythrine, a benzophenanthridine alkaloid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the established protocols for related toxic alkaloids and general principles of hazardous chemical waste management. The parent compounds, such as chelerythrine, are recognized as toxic and irritant, necessitating a high degree of caution when handling their derivatives.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and proper use of Personal Protective Equipment (PPE) is the primary safeguard against exposure to this compound. The following table outlines the recommended PPE for various laboratory activities.

Activity LevelRequired Personal Protective Equipment
Low-Energy Operations - Two pairs of nitrile or other chemical-resistant gloves.[1][2] - Disposable gown or standard laboratory coat to protect skin and clothing.[1][2] - Safety glasses with side shields or chemical splash goggles.[1][2]
High-Energy Operations - All PPE listed for low-energy operations.[1] - Full-face shield.[1] - Use of a certified chemical fume hood is mandatory.[1] - If there is a risk of aerosol generation with the powdered form, a properly fitted N95 respirator or higher is recommended.[2]
General Laboratory Presence - Laboratory coat.[1] - Safety glasses.[1]

Experimental Workflow for Handling this compound

A systematic approach is crucial to minimize risk in the laboratory. The following diagram illustrates the key workflow for handling this compound from receipt to disposal.

Experimental Workflow for this compound Receipt 1. Compound Receipt - Inspect package for damage - Store in a labeled, sealed secondary container - Keep in a secure, ventilated, cool location Handling 2. Handling & Experimental Use - Work within a certified chemical fume hood - Use dedicated labware - Add solvent to solid slowly Receipt->Handling Decontamination 3. Decontamination - Wipe surfaces with an appropriate solvent - Clean with a detergent solution Handling->Decontamination Disposal 4. Waste Disposal - Collect all solid and liquid waste in labeled hazardous waste containers - Arrange for pickup by Environmental Health & Safety (EHS) Decontamination->Disposal

Workflow for handling this compound.

Operational Plan: From Receipt to Disposal

1. Compound Receipt and Storage: Upon receiving this compound, immediately inspect the package for any signs of damage in a designated, well-ventilated area.[1] The compound should be stored in a clearly labeled, sealed, and chemically resistant secondary container in a secure, ventilated, and cool location, away from incompatible materials.[1]

2. Handling and Experimental Use: All manipulation of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1] Use dedicated spatulas and glassware for handling the compound.[1] When preparing solutions, add the solvent to the solid material slowly to prevent splashing.[1]

3. Decontamination and Cleaning: Every surface and piece of equipment that comes into contact with this compound must be decontaminated. A two-step cleaning process is recommended: first, wipe the surfaces with a solvent known to dissolve the compound, and then follow with a thorough cleaning using a detergent solution.[1] All cleaning materials should be treated as hazardous waste.[1]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure.[1]

Solid Waste: All solid waste, including contaminated gloves, gowns, cleaning materials, and any unused or expired product, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][2] If the original container is compromised, transfer the material to a suitable, labeled waste container within a chemical fume hood.[2]

Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain or in regular trash.[2]

Container Labeling and Storage: Label all hazardous waste containers with "Hazardous Waste" and the chemical name, "this compound".[2] Store these containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal.[2]

Decision-Making for PPE Selection

The selection of appropriate PPE is a critical step in ensuring personal safety. The following diagram outlines the decision-making process for selecting the correct level of protection.

PPE Selection for this compound Handling cluster_0 Risk Assessment cluster_1 PPE Requirements Start Start: Assess Task Energy High or Low Energy Operation? Start->Energy LowEnergyPPE Low-Energy PPE: - Double Nitrile Gloves - Lab Coat/Gown - Safety Glasses/Goggles Energy->LowEnergyPPE Low HighEnergyPPE High-Energy PPE: - Low-Energy PPE + - Full-Face Shield - Chemical Fume Hood Energy->HighEnergyPPE High Aerosol Risk of Aerosol Generation? Respirator Add N95 Respirator or Higher Aerosol->Respirator Yes End End Aerosol->End No LowEnergyPPE->End HighEnergyPPE->Aerosol Respirator->End

Decision-making for PPE selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrochelerythrine
Reactant of Route 2
Reactant of Route 2
Dihydrochelerythrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.